Jnk-1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H20BrN5O |
|---|---|
Molecular Weight |
378.27 g/mol |
IUPAC Name |
2-[[5-bromo-2-(2,2-dimethylpropylamino)pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C16H20BrN5O/c1-16(2,3)9-20-15-19-8-11(17)14(22-15)21-12-7-5-4-6-10(12)13(18)23/h4-8H,9H2,1-3H3,(H2,18,23)(H2,19,20,21,22) |
InChI Key |
HSEASLMARZYTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=NC=C(C(=N1)NC2=CC=CC=C2C(=O)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
JNK-1-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JNK-1-IN-2, a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1). This document details the methodologies for its synthesis and biological evaluation, and visualizes its mechanism of action within the JNK signaling pathway.
Chemical Structure and Properties
This compound, also referred to as compound c6 in its discovery publication, is a small molecule inhibitor belonging to the pyrimidine-2,4-diamine class.[1] Its chemical structure is depicted below.
Chemical Structure:
Physicochemical and Biological Properties:
A summary of the key physicochemical and biological properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₇O | [1] |
| Molecular Weight | 429.52 g/mol | [1] |
| IC₅₀ (JNK1) | 33.5 nM | [1][2] |
| IC₅₀ (JNK2) | 112.9 nM | [2] |
| IC₅₀ (JNK3) | 33.2 nM | [2] |
| Mechanism of Action | Inhibition of c-Jun phosphorylation | [2] |
Experimental Protocols
Synthesis of this compound (Compound c6)
The synthesis of this compound is achieved through a concise two-step process as outlined in the initial discovery paper.[1]
Step 1: Synthesis of Intermediate 1
-
A mixture of 2,4-dichloropyrimidine and the corresponding aniline derivative is dissolved in a suitable solvent (e.g., isopropanol).
-
A base, such as N,N-diisopropylethylamine (DIPEA), is added to the mixture.
-
The reaction is heated to a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography to yield Intermediate 1.
Step 2: Synthesis of this compound (Compound c6)
-
Intermediate 1 is dissolved in a suitable solvent (e.g., dioxane).
-
The appropriate amine is added to the solution, followed by a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 120 °C) and monitored for completion.
-
After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
The inhibitory activity of this compound against JNK isoforms is determined using a fluorescence-based, coupled-enzyme format such as the Z'-LYTE™ kinase assay.[3][4][5]
-
Reagents and Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Fluorescently labeled peptide substrate specific for JNK.
-
ATP.
-
This compound (serially diluted).
-
Development reagent (protease).
-
Assay buffer.
-
384-well assay plates.
-
-
Procedure:
-
The kinase reaction is initiated by adding ATP to wells containing the JNK enzyme, the peptide substrate, and varying concentrations of this compound.
-
The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
-
The development reagent is added to the wells, which selectively cleaves the unphosphorylated peptide substrate.
-
The plate is incubated for another period (e.g., 30 minutes) to allow for the cleavage reaction.
-
Fluorescence resonance energy transfer (FRET) is measured using a plate reader. Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence emission ratio.
-
The extent of kinase inhibition is calculated based on the fluorescence ratio, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Kinase Selectivity Profiling (KINOMEscan®)
The selectivity of this compound is assessed against a broad panel of kinases using a competition binding assay platform like KINOMEscan®.[3][6]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.
-
Procedure:
-
This compound is incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand.
-
After an equilibration period, the unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically reported as the percentage of the control (DMSO) or as dissociation constants (Kd) to determine the selectivity profile of the inhibitor.
-
Cellular Assay for Inhibition of c-Jun Phosphorylation
The cellular activity of this compound is evaluated by its ability to inhibit the phosphorylation of c-Jun, a direct substrate of JNK.
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., HeLa or A375) is cultured under standard conditions.[3]
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
JNK signaling is stimulated with an appropriate agonist (e.g., anisomycin or UV radiation).
-
-
Western Blot Analysis:
-
After stimulation, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-c-Jun (Ser63 or Ser73) and total c-Jun.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the dose-dependent inhibition of c-Jun phosphorylation by this compound.
-
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, leading to the phosphorylation and activation of downstream transcription factors, most notably c-Jun.[3][7]
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to cellular activity validation.
References
- 1. Synthesis-accessibility-oriented design of c-Jun N-terminal kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of JNK-IN-2 on the JNK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) signaling pathway and the specific mechanism of action of JNK-IN-2, a potent and selective covalent inhibitor. This document details the molecular interactions, biochemical activity, and experimental validation of JNK-IN-2's inhibitory function, offering valuable insights for professionals engaged in kinase research and drug discovery.
The JNK Signaling Pathway: A Core Stress Response Cascade
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1][2] The JNK pathway is a critical mediator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, heat shock, and osmotic stress.[1][3] Dysregulation of JNK signaling is implicated in numerous human diseases, such as cancer, neurodegenerative disorders, and immune-related conditions.[][5]
There are three primary JNK genes—Jnk1, Jnk2, and Jnk3—which produce approximately ten different protein isoforms through alternative splicing.[1][6] While JNK1 and JNK2 are expressed ubiquitously, JNK3 is found predominantly in the nervous system, heart, and testes.[1][][6]
The activation of JNK is managed by a three-tiered kinase cascade.[7] This cascade begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). For the JNK pathway, the specific MAP2Ks are MKK4 and MKK7.[1][6] These kinases, in turn, dually phosphorylate JNK on conserved threonine (Thr183) and tyrosine (Tyr185) residues within the activation loop, leading to its full activation.[1] Once activated, JNK can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription complex.[2][] This signaling is often organized by scaffolding proteins, such as JIP, which assemble the components into efficient signaling modules.[1]
JNK-IN-2: A Covalent Inhibitor of JNK
JNK-IN-2 is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue within the ATP-binding site of JNK. This mechanism distinguishes it from reversible, ATP-competitive inhibitors. The formation of this stable covalent adduct leads to the permanent inactivation of the kinase.
The inhibitory action of JNK-IN-2 is a two-step process. First, the inhibitor non-covalently binds to the kinase. This initial binding is followed by a chemical reaction where an electrophilic "warhead" on the JNK-IN-2 molecule is attacked by the nucleophilic thiol group of a conserved cysteine residue (Cys154 in JNK3).[1] This results in the formation of a permanent, covalent bond.[1]
Co-crystallization of JNK-IN-2 with the JNK3 isoform confirmed the covalent bond with Cys154 and revealed that the inhibitor binds in a manner consistent with 'type-2' inhibitors, which target the inactive "DFG-out" conformation of the kinase.[1] This mode of action provides a basis for achieving selectivity among kinases.
Quantitative Data and Selectivity Profile
JNK-IN-2 and its analogs exhibit potent inhibition of JNK kinase activity. While specific IC₅₀ values for JNK-IN-2 are in the low micromolar range, the key differentiator for covalent inhibitors is their ability to achieve high and durable target occupancy in a cellular context.[1]
The selectivity of this class of inhibitors was evaluated using a chemical proteomic approach (KiNativ) in A375 cells.[1] These studies confirmed that at a concentration of 1 µM, JNK was the most potent and common target for this series of inhibitors.[1] However, some off-target binding was observed for related compounds, highlighting the importance of comprehensive selectivity profiling.
| Compound | Target(s) | Assay Type | Result | Reference |
| JNK-IN-2 Analogues | JNK1 | Z'-lyte Kinase Assay | Single-digit micromolar IC₅₀ | [1] |
| JNK-IN-2 | JNK1 | Mass Spectrometry | Covalent addition of ~493 Da confirmed | [1] |
| JNK-IN-7 | Human Kinome | KiNativ (in A375 cells) | JNK1/2/3 identified as most potent targets. Off-targets included IRAK1, PIK3C3, PIP5K3, and PIP4K2C. | [1] |
Key Experimental Protocols
The mechanism of action of JNK-IN-2 was elucidated through several key experimental methodologies.
This experiment provides direct evidence of covalent bond formation between the inhibitor and the target kinase.
-
Incubation: Recombinantly produced JNK1 kinase domain is incubated with a 5-fold molar excess of JNK-IN-2 to ensure complete reaction.
-
Intact Mass Analysis: The reaction mixture is analyzed by electrospray ionization mass spectrometry (ESI-MS). The resulting mass spectrum is deconvoluted to determine the precise mass of the protein. A mass shift corresponding to the molecular weight of the inhibitor (e.g., +493 Da for JNK-IN-2) confirms the formation of a 1:1 covalent adduct.[1]
-
Peptide Mapping: To identify the specific site of modification, the protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The modified peptide is identified by its unique mass, and the MS/MS fragmentation pattern confirms the exact residue (Cys154) to which the inhibitor is attached.[1]
This chemical proteomics platform assesses inhibitor selectivity against a broad panel of kinases in a native cellular environment.
-
Cell Treatment: A relevant cell line (e.g., A375 melanoma cells) is treated with the inhibitor (e.g., 1 µM JNK-IN-7) or a vehicle control for a defined period.[1]
-
Cell Lysis: Cells are lysed under conditions that preserve kinase activity.
-
Probe Labeling: The cell lysates are treated with a biotinylated, irreversible ATP-competitive probe. This probe covalently labels the active site of kinases that are not already occupied by the test inhibitor.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead proteolytic digestion.
-
LC-MS Analysis: The resulting peptides are analyzed by quantitative mass spectrometry to measure the abundance of peptides from each kinase. A decrease in the signal for a specific kinase in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that target in the cell.[1]
This biochemical assay is used to determine the potency (IC₅₀) of an inhibitor against a purified kinase.
-
Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the purified JNK enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: The inhibitor (JNK-IN-2) is added across a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated and allowed to proceed for a set time, during which the kinase phosphorylates the peptide substrate.
-
Development: A development reagent containing a site-specific protease is added. The protease can only cleave the non-phosphorylated peptide substrate.
-
Fluorescence Detection: The peptide substrate is labeled with two different fluorophores that create a FRET (Förster Resonance Energy Transfer) signal. Cleavage of the non-phosphorylated substrate separates the fluorophores, disrupting FRET. The degree of phosphorylation is therefore proportional to the FRET signal. The IC₅₀ value is calculated by plotting the kinase inhibition against the inhibitor concentration.[1]
Conclusion
JNK-IN-2 is a powerful chemical probe that acts as an irreversible, covalent inhibitor of JNK kinases. Its mechanism involves the specific targeting of a conserved cysteine residue within the ATP-binding pocket, likely from an inactive kinase conformation. This covalent mechanism has been unequivocally confirmed by mass spectrometry and co-crystallography.[1] While demonstrating potent JNK inhibition, comprehensive profiling reveals potential off-target activities that must be considered during experimental design. The detailed protocols and mechanistic understanding presented in this guide provide researchers with the foundational knowledge required to effectively utilize JNK-IN-2 and related covalent inhibitors in the study of JNK-dependent signal transduction and for the development of novel therapeutic agents.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are JNK modulators and how do they work? [synapse.patsnap.com]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
JNK-1-IN-2: A Selective c-Jun N-terminal Kinase 1 Inhibitor for Fibrosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
c-Jun N-terminal kinase 1 (JNK1) is a critical signaling protein in the mitogen-activated protein kinase (MAPK) pathway, implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] The development of selective JNK1 inhibitors is a promising therapeutic strategy. This document provides a comprehensive technical overview of JNK-1-IN-2 (also referred to as compound C6), a potent and selective JNK1 inhibitor. This guide details its mechanism of action, inhibitory activity, experimental protocols for its evaluation, and its demonstrated anti-fibrotic effects in preclinical models.
Introduction to JNK1 and Its Role in Disease
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by stress stimuli such as cytokines, ultraviolet irradiation, and osmotic shock.[3] There are three main JNK genes, JNK1, JNK2, and JNK3, which encode for ten different isoforms. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[4] The JNK signaling pathway is a three-tiered kinase cascade involving a MAP3K, a MAP2K (MKK4 or MKK7), and finally JNK, which phosphorylates and activates a range of downstream targets, including the transcription factor c-Jun.[5]
Dysregulation of the JNK pathway is associated with a variety of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3] Specifically, JNK1 has been identified as a key mediator of fibrotic diseases.[6][7] Studies have shown that JNK1 activation is linked to fibroblast activation and the deposition of extracellular matrix, which are hallmark features of fibrosis.[6][8] Therefore, the selective inhibition of JNK1 presents a targeted therapeutic approach for diseases like IPF.[1]
This compound: A Selective JNK1 Inhibitor
This compound (compound C6) was identified through a synthesis-accessibility-oriented design strategy.[1][2] This approach prioritized synthetic feasibility alongside potent biological activity, leading to a molecule that can be synthesized in a more efficient two-step process compared to the nine steps required for the clinical candidate CC-90001.[1][2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of JNK1. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates, such as c-Jun. By inhibiting JNK1 activity, this compound can modulate the cellular processes that contribute to the progression of fibrosis.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against the JNK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| JNK1 | 33.5[1] |
| JNK2 | 112.9 |
| JNK3 | 33.2 |
| Table 1: In vitro inhibitory activity of this compound against JNK isoforms. |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The JNK signaling cascade is initiated by various extracellular and intracellular stimuli, leading to the activation of downstream transcription factors that regulate gene expression involved in inflammation, apoptosis, and fibrosis.
Caption: Simplified JNK1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for JNK Inhibitor Evaluation
The evaluation of a novel JNK inhibitor like this compound typically follows a multi-step workflow, from initial biochemical assays to in vivo efficacy studies.
Caption: General experimental workflow for the evaluation of a JNK inhibitor.
Experimental Protocols
In Vitro JNK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the IC50 of this compound.
Materials:
-
JNK1 enzyme
-
Substrate (e.g., ATF2)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO control).
-
Add 2 µL of JNK1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for c-Jun Phosphorylation
This protocol describes the immunoprecipitation of JNK and subsequent detection of c-Jun phosphorylation by Western blot.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer
-
Anti-JNK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant c-Jun protein
-
ATP
-
SDS-PAGE gels and buffers
-
Anti-phospho-c-Jun (Ser63 or Ser73) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.
-
Stimulate the JNK pathway if necessary (e.g., with anisomycin or UV radiation).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Immunoprecipitate JNK from the cell lysates using an anti-JNK antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
Resuspend the beads in kinase assay buffer containing recombinant c-Jun and ATP.
-
Incubate at 30°C for 30-60 minutes to allow the kinase reaction to proceed.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-phospho-c-Jun antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Anti-Fibrotic Efficacy
The anti-fibrotic effects of this compound have been evaluated in a bleomycin-induced pulmonary fibrosis mouse model.[1][2]
Bleomycin-Induced Pulmonary Fibrosis Model
Protocol Outline:
-
Induce pulmonary fibrosis in mice by intratracheal administration of bleomycin.
-
Administer this compound or vehicle control to the mice daily, starting from a specified day post-bleomycin induction.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and collect lung tissue.
-
Assess the extent of fibrosis through histological analysis (e.g., Masson's trichrome staining) and by measuring the hydroxyproline content of the lungs, a marker of collagen deposition.
-
Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) by immunohistochemistry or Western blotting.
Summary of In Vivo Findings
In the bleomycin-induced pulmonary fibrosis model, treatment with this compound demonstrated a significant anti-fibrotic effect.[1][2] Key findings include a reduction in collagen deposition and improved lung architecture in the treated animals compared to the vehicle control group. These results suggest that this compound is a promising lead compound for the development of novel anti-fibrotic therapies.[1][2]
Conclusion
This compound is a potent and selective inhibitor of JNK1 with demonstrated anti-fibrotic activity in a preclinical model of pulmonary fibrosis.[1][2] Its favorable synthetic accessibility makes it an attractive candidate for further development.[1][2] The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of fibrosis, kinase inhibitor development, and translational medicine. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Synthesis-accessibility-oriented design of c-Jun N-terminal kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 6. Modulation of hepatic fibrosis by c-Jun-N-terminal kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of JNK1 Inhibition in Apoptosis Research: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the role of c-Jun N-terminal kinase 1 (JNK1) inhibition in the study of apoptosis. Initial searches for the specific compound "Jnk-1-IN-2" did not yield sufficient public data. Therefore, this document utilizes the well-characterized and widely studied JNK inhibitor, SP600125 , as a representative tool to illustrate the principles and methodologies involved.
Introduction to JNK Signaling in Apoptosis
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. They are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, and cytotoxic drugs. The JNK signaling pathway plays a dual role in cell fate, contributing to both cell survival and programmed cell death (apoptosis), depending on the cellular context and the nature of the stimulus.
JNKs are encoded by three genes: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the brain, heart, and testes. In the context of apoptosis, JNK activation is predominantly associated with the pro-apoptotic intrinsic and extrinsic pathways.
Intrinsic Pathway: JNK can translocate to the mitochondria and modulate the activity of the Bcl-2 family of proteins. It can phosphorylate and activate pro-apoptotic members like Bim and Bax, while inhibiting the anti-apoptotic activity of Bcl-2. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Extrinsic Pathway: JNK can be activated by death receptors, such as the tumor necrosis factor receptor (TNFR). Activated JNK can then amplify the apoptotic signal, in part by promoting the expression of pro-apoptotic ligands like FasL and by modulating the activity of proteins involved in the death-inducing signaling complex (DISC).
Given its central role in apoptosis, the targeted inhibition of JNK1 has become a valuable strategy for dissecting the molecular mechanisms of programmed cell death and for exploring potential therapeutic interventions in diseases characterized by excessive or insufficient apoptosis.
SP600125: A Representative JNK Inhibitor
SP600125 is a potent, reversible, and ATP-competitive inhibitor of JNK isoforms. It exhibits selectivity for JNK1, JNK2, and JNK3 over other kinases. Due to its well-documented effects and commercial availability, SP600125 serves as an excellent model compound for studying the role of JNK inhibition in apoptosis.
Quantitative Data on SP600125 in Apoptosis Studies
The following tables summarize key quantitative data from various studies investigating the effects of SP600125 on apoptotic processes.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (JNK1) | 40 nM | Cell-free assay | [1] |
| IC50 (JNK2) | 40 nM | Cell-free assay | [1] |
| IC50 (JNK3) | 90 nM | Cell-free assay | [1] |
| IC50 (c-Jun phosphorylation) | 5-10 µM | Jurkat T cells | [1] |
| IC50 (Cell Viability) | ~30 µM | Human leukemia cell lines | [2] |
Table 1: Inhibitory Concentrations of SP600125.
| Cell Line | Treatment | Effect on Apoptosis | Key Findings | Reference |
| OEC-M1 (Head and Neck Squamous Cell Carcinoma) | 50 nM paclitaxel + 10 µM SP600125 | Inhibition of apoptosis | Rescued cells from paclitaxel-induced apoptosis by blocking JNK activation and cleavage of caspases-3, -6, and -7. | [3] |
| Kasumi 1 (Acute Myeloid Leukemia) | Butyrate derivative D1 + SP600125 | Enhanced apoptosis | SP600125 markedly induced apoptosis and decreased cell proliferation, activating caspase-8. | [4] |
| U937 (Human Leukemia) | 20 µM SP600125 | Induction of delayed apoptosis | Accompanied by significant PARP cleavage and caspase-3 activity at 72 hours. | [5] |
| p65-/- cells | 1 or 5 ng/ml TNF + 20 µM SP600125 | Increased apoptosis | Augmented TNF-induced apoptosis as measured by Annexin V staining. | [6] |
Table 2: Effects of SP600125 on Apoptosis in Various Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of JNK inhibition in apoptosis, using SP600125 as the exemplary inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
SP600125
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of SP600125 in culture medium.
-
Remove the medium from the wells and add 100 µL of the SP600125 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7][8]
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3.
Materials:
-
Treated and untreated cells
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, substrate, and a standard)
-
96-well plate
-
Microplate reader
Procedure:
-
Collect 1-5 x 10^6 cells and lyse them according to the kit manufacturer's instructions.
-
Centrifuge the lysates to pellet debris.
-
Add 50 µL of the cell lysate to a 96-well plate.
-
Add 50 µL of the 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Quantify the caspase-3 activity based on a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the JNK signaling pathway in apoptosis and a typical experimental workflow for studying the effects of a JNK inhibitor.
JNK Signaling Pathway in Apoptosis
Experimental Workflow for Studying JNK Inhibition in Apoptosis
Conclusion
The inhibition of JNK1 provides a powerful tool for elucidating the intricate mechanisms of apoptosis. By utilizing well-characterized inhibitors like SP600125, researchers can dissect the specific contributions of the JNK signaling pathway to cell death in various physiological and pathological contexts. The experimental protocols and data presented in this guide offer a solid foundation for designing and interpreting studies aimed at understanding the role of JNK1 in apoptosis. This knowledge is crucial for the development of novel therapeutic strategies for a wide range of diseases, including cancer and neurodegenerative disorders.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The c-Jun-N-terminal-Kinase inhibitor SP600125 enhances the butyrate derivative D1-induced apoptosis via caspase 8 activation in Kasumi 1 t(8;21) acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Investigating JNK Signaling with Jnk-1-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) signaling pathway and the use of the selective inhibitor, Jnk-1-IN-2, as a tool for its investigation. This document outlines the core components of the JNK pathway, detailed experimental protocols for assessing JNK activity, and quantitative data on the inhibitor's potency.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are critical mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[2] The JNK signaling pathway is intricately involved in regulating fundamental cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and inflammation.[2][3]
The activation of JNKs occurs through a tiered kinase cascade. This typically involves a MAP kinase kinase kinase (MAP3K or MEKK) phosphorylating and activating a MAP kinase kinase (MAP2K or MKK), which in turn dually phosphorylates and activates JNK on specific threonine and tyrosine residues (Thr183 and Tyr185).[2] The primary MAP2Ks responsible for JNK activation are MKK4 and MKK7. Once activated, JNKs can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[2] Phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in the cellular stress response.
This compound: A Selective JNK Inhibitor
This compound is a potent and selective inhibitor of JNK kinases. It serves as a valuable chemical probe for elucidating the physiological and pathological roles of the JNK signaling pathway. Understanding its inhibitory profile is crucial for interpreting experimental results.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK kinases and thereby preventing the phosphorylation of their downstream substrates. A key downstream event inhibited by this compound is the phosphorylation of c-Jun.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against the three JNK isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's potency.
| Kinase | IC50 (nM) |
| JNK1 | 33.5 |
| JNK2 | 112.9 |
| JNK3 | 33.2 |
Data compiled from publicly available sources.
Experimental Investigation of JNK Signaling using this compound
A variety of experimental techniques can be employed to investigate the effects of this compound on the JNK signaling pathway. Below are detailed protocols for key assays.
JNK Activity Assay
This assay measures the ability of JNK immunoprecipitated from cell lysates to phosphorylate a substrate, such as ATF2 or c-Jun.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-JNK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant ATF2 or c-Jun protein (as substrate)
-
ATP
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Anti-phospho-ATF2 (Thr71) or Anti-phospho-c-Jun (Ser63/73) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO). Stimulate the JNK pathway with a known activator (e.g., anisomycin or UV radiation) for a short period before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-JNK antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the JNK-antibody complexes.
-
Washes: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate (ATF2 or c-Jun) and ATP. Incubate at 30°C for 30 minutes.
-
Western Blotting: Terminate the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with a phospho-specific antibody for the substrate (phospho-ATF2 or phospho-c-Jun). Visualize the bands using a chemiluminescent detection system.
Western Blot Analysis of JNK Pathway Activation
This method is used to directly assess the phosphorylation status of JNK and its downstream target c-Jun in cell lysates.
Materials:
-
Cells treated as described in the JNK activity assay protocol.
-
Cell lysis buffer
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies:
-
Anti-phospho-JNK (Thr183/Tyr185)
-
Anti-total JNK
-
Anti-phospho-c-Jun (Ser63 or Ser73)[4]
-
Anti-total c-Jun
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification: Prepare cell lysates as described previously. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Viability Assay (MTT/MTS Assay)
These colorimetric assays are used to assess the effect of JNK inhibition on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically ~570 nm for MTT and ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value for cell viability can be determined by plotting the percentage of viability against the log of the inhibitor concentration.
Visualizing JNK Signaling and Experimental Workflows
Graphical representations are essential for understanding complex biological pathways and experimental designs.
References
A Technical Guide to JNK1 Target Validation in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the methodologies and data interpretation required for the target validation of c-Jun N-terminal kinase 1 (JNK1) inhibitors, such as the hypothetical compound JNK-1-IN-2, in the context of oncology research. We will explore the complexities of the JNK signaling pathway, present standardized experimental protocols, and offer a framework for data analysis and visualization.
Introduction: The JNK Signaling Pathway in Cancer
The c-Jun N-terminal kinases (JNKs) are a critical subfamily of the mitogen-activated protein kinase (MAPK) family.[1][2] This signaling pathway is a key mediator of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[2][3] The JNK family consists of three main isoforms: JNK1 and JNK2, which are ubiquitously expressed, and JNK3, which is found predominantly in the brain, heart, and testes.[3][]
Activation of JNK requires a dual phosphorylation event on specific threonine and tyrosine residues, a reaction catalyzed by the upstream kinases MKK4 and MKK7.[2][3][5] Once activated, JNKs phosphorylate a host of downstream substrates, including transcription factors like c-Jun, ATF2, and p53, as well as mitochondrial proteins such as the Bcl-2 family members.[1][2][3][5]
The role of JNK signaling in cancer is complex and often contradictory. Depending on the cellular context, tumor type, and specific JNK isoform, the pathway can exert either pro-tumorigenic or tumor-suppressive functions.[3][5][6] For instance, JNK activity can promote apoptosis and suppress tumor growth, but it can also contribute to cell proliferation, survival, and invasion.[6][7][8] This duality underscores the importance of rigorous target validation for any JNK-targeted therapeutic. JNK1, in particular, has been identified as a key player in promoting cell survival and proliferation in several cancer types, making it an attractive therapeutic target.[8][9]
Target Validation Strategy for a JNK1 Inhibitor
Target validation for an inhibitor like this compound aims to unequivocally demonstrate that its observed anti-cancer effects are a direct consequence of JNK1 inhibition. This process involves a multi-pronged approach, moving from direct biochemical assays to complex cellular and in vivo models.
A logical workflow for this process is outlined below.
Quantitative Data on JNK Inhibition
The initial characterization of a JNK inhibitor involves determining its potency (IC50) against the target kinase and its effect on cancer cell viability. The tables below provide example data based on known JNK inhibitors, which would be analogous to the data generated for a novel compound like this compound.
Table 1: Biochemical Potency (IC50) of Select JNK Inhibitors
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference(s) |
| SP600125 | 40 | 40 | 90 | [10] |
| AS601245 | 150 | 220 | 70 | [10] |
| CC-401 | 25-50 | 25-50 | 25-50 | [10][11] |
| BI-78D3 | 280 | 280 | 280 | [10] |
Table 2: Cellular Activity of JNK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Cancer Type | Effect | IC50 (µM) | Reference(s) |
| WBZ_4 | HEYA8, A2780CP20 | Ovarian | Growth Inhibition, Apoptosis | 7.5 - 15 | [8] |
| SP600125 | HEYA8, A2780CP20 | Ovarian | Growth Inhibition | 25 - 30 | [8] |
| CC-401 | HT29, SW620 | Colon | Growth Inhibition | 3 - 6.5 | [11] |
| JNK-IN-8 | Various | Triple-Negative Breast | Suppresses Growth | Not specified | [12] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for successful target validation. The following sections describe standard methods for assessing JNK1 inhibition.
Protocol 1: In Vitro JNK1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant JNK1.
Objective: To determine the IC50 value of this compound against purified JNK1 kinase.
Materials:
-
Recombinant human JNK1 enzyme
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[13]
-
ATP (at Km concentration for JNK1)
-
JNK substrate (e.g., recombinant c-Jun or ATF2 protein)[14][15]
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit or similar detection system[13]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the JNK1 enzyme to each well (except for no-enzyme controls).
-
Add the serially diluted this compound or vehicle (DMSO) to the wells and incubate for 10-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mix of the c-Jun substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.[14]
-
Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™, following the manufacturer's protocol.[13]
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).
Protocol 2: Western Blot for Cellular Target Engagement
This assay confirms that this compound inhibits JNK1 activity within cancer cells by measuring the phosphorylation of its direct downstream substrate, c-Jun.
Objective: To assess the reduction of c-Jun phosphorylation at Serine 63/73 in cancer cells treated with this compound.
Materials:
-
Selected cancer cell lines (e.g., HT29, HEYA8)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Mouse anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 2-4 hours).
-
Optional: Stimulate the JNK pathway with an activator like Anisomycin or UV-C radiation 30 minutes before harvesting to ensure a robust p-c-Jun signal.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Harvest the lysates, clarify by centrifugation (14,000 rpm, 15 min, 4°C), and determine the protein concentration using the BCA assay.
-
Normalize protein amounts, add Laemmli sample buffer, and denature by boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-c-Jun (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and the loading control (Actin or GAPDH) to ensure observed changes are due to phosphorylation status, not total protein levels.
Protocol 3: Cell Viability and Apoptosis Assays
These assays measure the functional consequences of JNK1 inhibition on the cancer cell phenotype.
Objective: To quantify the effect of this compound on cell proliferation/viability and apoptosis induction.
Materials:
-
Selected cancer cell lines
-
96-well clear plates (for viability) and 6-well plates (for apoptosis)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure (MTT Assay for Viability):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability relative to vehicle-treated control cells and determine the IC50 value.
Procedure (Annexin V/PI Assay for Apoptosis):
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours.[8]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples immediately using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
JNK Signaling Pathway Visualization
Understanding the pathway is key to interpreting experimental results. The diagram below illustrates the core components of the JNK signaling cascade and highlights the point of intervention for inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.cn [abcam.cn]
JNK-1-IN-2: A Potent Inhibitor of c-Jun N-terminal Kinases
An In-Depth Technical Guide on Inhibitory Activity and Measurement
This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-2. It details the inhibitor's potency against the three main JNK isoforms (JNK1, JNK2, and JNK3), outlines the experimental protocols for determining these inhibitory activities, and illustrates the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and kinase signaling.
Data Presentation: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound against the three JNK isoforms have been determined through biochemical assays and are summarized below.
| Kinase Target | IC50 Value (nM) |
| JNK1 | 33.5 |
| JNK2 | 112.9 |
| JNK3 | 33.2 |
Table 1: IC50 values of this compound for JNK1, JNK2, and JNK3. Data sourced from MedchemExpress.[1]
These values indicate that this compound is a potent inhibitor of JNK1 and JNK3, with a slightly lower potency for JNK2.[1]
Experimental Protocols: Determining Kinase Inhibition
The determination of IC50 values for kinase inhibitors like this compound typically involves in vitro kinase activity assays. These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for common assays used for this purpose.
1. ADP-Glo™ Kinase Assay (Luminescent)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[2]
-
Protocol Steps:
-
Kinase Reaction: A reaction mixture is prepared containing the JNK enzyme, a suitable substrate (e.g., a peptide derived from c-Jun), ATP, and varying concentrations of this compound. The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction mixture. This reagent terminates the kinase reaction and depletes the remaining ATP. This step is typically incubated for about 40 minutes at room temperature.[2]
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added. This reagent contains an enzyme that converts ADP to ATP and the necessary components for a luciferase reaction (luciferase and luciferin). The newly synthesized ATP is consumed by luciferase, generating a light signal. This is incubated for approximately 30 minutes at room temperature.[2]
-
Data Acquisition: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Immunoprecipitation-Coupled Kinase Assay
This method is often used to measure the activity of a specific kinase from a complex mixture, such as a cell lysate.
-
Principle: The target kinase (JNK) is first selectively isolated from a cell lysate using a specific antibody. The activity of the isolated kinase is then measured.[3]
-
Protocol Steps:
-
Cell Lysis: Cells of interest are lysed using an appropriate ice-cold extraction buffer to release the cellular proteins, including JNK.[3]
-
Immunoprecipitation: A JNK-specific antibody is added to the cell lysate, followed by Protein A/G-conjugated beads (e.g., Sepharose). This mixture is incubated to allow the antibody to bind to JNK and the beads to capture the antibody-JNK complex.[3]
-
Washing: The beads are washed multiple times with buffer to remove non-specifically bound proteins.
-
Kinase Assay: The immunoprecipitated JNK (still bound to the beads) is incubated with a reaction buffer containing a recombinant substrate (e.g., c-Jun or ATF2), ATP, and varying concentrations of this compound.[3][4]
-
Detection: The reaction is stopped, and the phosphorylation of the substrate is measured. This is commonly done by separating the proteins via SDS-PAGE, transferring them to a membrane, and performing a Western blot using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.[3]
-
Data Analysis: The band intensities from the Western blot are quantified to determine the extent of substrate phosphorylation at each inhibitor concentration. This data is then used to calculate the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are activated in response to various stress stimuli, including cytokines, UV irradiation, and osmotic shock.[5] The canonical JNK signaling pathway involves a three-tiered kinase module.[6]
Caption: The JNK signaling cascade is activated by stress, leading to cellular responses.
IC50 Determination Workflow
The following diagram illustrates a generalized workflow for determining the IC50 value of a kinase inhibitor using an in vitro biochemical assay.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
The Role of JNK-IN-8 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a key regulator of inflammatory processes within the central nervous system. This technical guide provides an in-depth exploration of JNK-IN-8, a potent and irreversible pan-JNK inhibitor, and its role in mitigating neuroinflammation. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use in neuroinflammation research, and visualize the associated signaling pathways. As "Jnk-1-IN-2" did not yield specific results, this guide focuses on the extensively researched and structurally similar compound, JNK-IN-8, which is presumed to be the intended subject of interest.
Introduction to JNK Signaling in Neuroinflammation
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines.[1] In the central nervous system, JNK signaling is implicated in the activation of microglia, the brain's resident immune cells.[1] Upon activation, microglia release a cascade of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which contribute to neuronal damage and the progression of neurodegenerative diseases.[2][3] The JNK pathway, particularly through its downstream effector c-Jun, plays a pivotal role in the transcriptional regulation of these inflammatory mediators.[1]
JNK-IN-8: A Potent and Selective JNK Inhibitor
JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[4][5] Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding site of the JNK enzymes, leading to their inactivation.[6] This irreversible binding provides a prolonged and potent inhibition of JNK signaling.
Quantitative Data
The following tables summarize the key quantitative data for JNK-IN-8.
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 | 4.67 nM | 18.7 nM | 0.98 nM | [4][5] |
Table 1: In vitro inhibitory activity of JNK-IN-8 against JNK isoforms.
| In Vivo Model | Animal | Dosage | Key Findings | Reference |
| Ischemic Stroke (tMCAO) | Rat | Not Specified | Reduced neurological deficits, decreased microglia activation, suppressed pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) expression, inhibited JNK and NF-κB signaling. | [2][3][7] |
| Triple-Negative Breast Cancer Xenograft | Mouse | Not Specified | Well-tolerated, slows tumor growth. Further pharmacokinetic and pharmacodynamic studies are needed. | [6] |
Table 2: In vivo efficacy of JNK-IN-8 in a neuroinflammation-related model.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in neuroinflammation and the mechanism of action of JNK-IN-8.
Caption: JNK signaling cascade in neuroinflammation and the inhibitory action of JNK-IN-8.
Caption: A generalized workflow for investigating the effects of JNK-IN-8 in neuroinflammation models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of JNK-IN-8 on neuroinflammation.
In Vitro Microglia Activation Assay
This protocol is adapted from studies investigating the effect of JNK-IN-8 on microglia activation.[2][3]
4.1.1. Cell Culture and Treatment:
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Induce neuroinflammation by treating cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified time (e.g., 24 hours).
-
For inhibitor studies, pre-treat cells with JNK-IN-8 at various concentrations (e.g., 1-10 µM) for 1-2 hours before LPS stimulation.
4.1.2. Cell Viability Assay (CCK-8):
-
After treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
4.1.3. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Phosphorylated JNK (p-JNK)
This protocol is a general guideline based on standard western blotting procedures and findings from studies on JNK-IN-8.[2][8]
-
Protein Extraction: Lyse cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities and normalize the levels of p-JNK to total JNK.
In Vivo Model of Ischemic Stroke (tMCAO)
This protocol is based on the transient middle cerebral artery occlusion (tMCAO) model used to study the neuroprotective effects of JNK-IN-8.[2][3]
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
-
JNK-IN-8 Administration: Administer JNK-IN-8 intraperitoneally at a specified dose immediately after reperfusion.
-
Behavioral Testing: Perform neurological deficit scoring and other behavioral tests (e.g., foot-fault test) at various time points post-surgery to assess functional recovery.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for histological analysis (immunofluorescence for microglia activation with Iba-1), and biochemical assays (ELISA for cytokines, Western blot for p-JNK and other signaling proteins).
Immunofluorescence for Microglia Activation
This protocol provides a general method for staining microglia in brain tissue sections.[2][9]
-
Tissue Preparation: Perfuse the animals with 4% paraformaldehyde (PFA) and collect the brains. Post-fix the brains in PFA and then cryoprotect in sucrose solutions. Section the brains into 20-30 µm slices using a cryostat.
-
Staining:
-
Wash the sections with phosphate-buffered saline (PBS).
-
Permeabilize the tissue with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with a primary antibody against Iba-1 (a microglia/macrophage marker) overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging: Mount the sections and visualize them using a fluorescence or confocal microscope.
-
Analysis: Quantify microglia activation by assessing cell morphology and the intensity of Iba-1 staining.
Conclusion
JNK-IN-8 is a valuable pharmacological tool for investigating the role of the JNK signaling pathway in neuroinflammation. Its high potency and irreversible mechanism of action make it a robust inhibitor for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of JNK inhibition in neurodegenerative diseases characterized by a significant neuroinflammatory component. Further research into the pharmacokinetics, optimal dosing, and efficacy of JNK-IN-8 in a broader range of neuroinflammatory models is warranted to advance its potential clinical translation.
References
- 1. JNK signaling is the shared pathway linking neuroinflammation, blood–brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. apexbt.com [apexbt.com]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JNK-1-IN-2 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of JNK-1-IN-2, a potent c-Jun N-terminal kinase (JNK) inhibitor, in in vitro cell culture assays. The information is intended to guide researchers in accurately assessing the inhibitory activity and cellular effects of this compound.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock. The JNK signaling pathway plays a pivotal role in regulating a wide array of cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[1][2] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This compound is a small molecule inhibitor targeting the JNK family of kinases. It exhibits potent inhibitory activity against JNK-1, JNK-2, and JNK-3, making it a valuable tool for investigating the biological functions of these kinases and for potential therapeutic development.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound against the three JNK isoforms is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Target Kinase | IC50 (nM) |
| JNK-1 | 33.5 |
| JNK-2 | 112.9 |
| JNK-3 | 33.2 |
Table 1: Inhibitory Potency (IC50) of this compound against JNK Isoforms. Data sourced from MedchemExpress.[3][4]
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway initiated by a variety of extracellular and intracellular stimuli. Upon activation, a series of upstream kinases (MAP3Ks and MAP2Ks) phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription complex.[5] This leads to the modulation of gene expression involved in various cellular responses.
Caption: The JNK signaling pathway is activated by stress stimuli, leading to the regulation of gene expression. This compound inhibits JNK activity.
Experimental Protocols
To evaluate the efficacy of this compound in a cell-based context, a series of in vitro assays can be performed. The following protocols provide detailed methodologies for assessing JNK activity and the downstream cellular consequences of its inhibition.
Experimental Workflow
The general workflow for assessing the in vitro activity of this compound involves cell culture, stimulation of the JNK pathway, treatment with the inhibitor, and subsequent measurement of JNK activity or downstream effects.
Caption: A general workflow for the in vitro evaluation of this compound in cell culture.
Protocol 1: Cell-Based JNK Phosphorylation Assay using Western Blot
This protocol details the measurement of JNK activation by assessing the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-c-Jun, Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional): To reduce basal JNK activity, serum-starve the cells for 4-12 hours prior to stimulation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
JNK Pathway Stimulation: Add a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to the wells. Include an unstimulated control group. For UV stimulation, aspirate the media, expose the cells to a specific dose of UV-C (e.g., 40 J/m²), and then add fresh media and incubate for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells once with ice-cold PBS and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for total c-Jun, phospho-JNK, total JNK, and a loading control to ensure equal protein loading.
-
Protocol 2: In Vitro JNK Kinase Assay
This assay directly measures the enzymatic activity of JNK immunoprecipitated from cell lysates.
Materials:
-
Cell lysates prepared as described in Protocol 1.
-
Anti-JNK antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Recombinant c-Jun or ATF2 substrate
-
ATP solution (10 mM)
-
SDS-PAGE materials and Western blot reagents as in Protocol 1.
-
Primary antibody: anti-phospho-c-Jun (Ser63) or anti-phospho-ATF2 (Thr71).
Procedure:
-
Immunoprecipitation:
-
To 200-500 µg of cell lysate, add 2-4 µg of anti-JNK antibody.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and continue to rotate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) and wash the pellet three times with lysis buffer and twice with kinase assay buffer.[1]
-
-
Kinase Reaction:
-
Resuspend the washed bead pellet in 40 µL of kinase assay buffer.
-
Add 1 µg of recombinant c-Jun or ATF2 substrate.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.[1]
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Termination and Analysis:
-
Terminate the reaction by adding 20 µL of 4x Laemmli sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1, using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Jun).
-
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on cell viability, which can be an important downstream consequence of JNK inhibition, particularly in the context of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent-based viability assay kit (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 10 µM in a serial dilution) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 for cell viability if applicable.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of the JNK inhibitor, this compound. By utilizing these methodologies, researchers can effectively investigate the inhibitory potential of this compound on the JNK signaling pathway and its subsequent effects on cellular functions. Careful optimization of cell-specific conditions and inhibitor concentrations will be critical for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Jnk-1-IN-2 in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key regulators of inflammatory signaling pathways. As members of the mitogen-activated protein kinase (MAPK) family, JNKs are activated by a variety of stress stimuli, including pro-inflammatory cytokines like TNF-α and IL-1.[1][2] The JNK signaling cascade plays a crucial role in a multitude of cellular processes such as cell proliferation, differentiation, apoptosis, and inflammation.[3] Dysregulation of the JNK pathway is associated with a wide range of inflammatory and autoimmune disorders, making it a compelling target for therapeutic intervention.[1][2]
There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the nervous system.[3] Notably, JNK1 and JNK2 can have distinct and sometimes opposing roles in the inflammatory process. Studies using knockout mice have indicated that JNK1 deficiency often results in protection from inflammatory arthritis, whereas JNK2 deficiency can exacerbate the disease.[4] This suggests that selective inhibition of JNK1 may be a more effective therapeutic strategy than pan-JNK inhibition.
Mechanism of Action: The JNK Signaling Pathway in Inflammation
The JNK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by pro-inflammatory cytokines or cellular stress, which activate MAP3Ks (e.g., ASK1, TAK1). These kinases then phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[1] MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues in its activation loop, leading to JNK activation.[1] Activated JNK translocates to the nucleus and phosphorylates a range of transcription factors, most notably c-Jun, a component of the AP-1 (Activator Protein-1) complex. This phosphorylation enhances the transcriptional activity of AP-1, leading to the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases.[5] Jnk-1-IN-2, as a covalent inhibitor, blocks the activity of JNK, thereby preventing the downstream phosphorylation of its substrates and suppressing the inflammatory gene expression program.
Data Presentation: Efficacy of a Covalent JNK Inhibitor (JNK-IN-8) in a Mouse Model of LPS-Induced Acute Lung Injury
The following tables summarize the quantitative data from a study investigating the effects of the covalent JNK inhibitor JNK-IN-8 in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. This data serves as a representative example of the potential efficacy of a compound with a similar mechanism of action to this compound.
Table 1: Effect of JNK-IN-8 on Pro-inflammatory Cytokine Levels in Lung Tissue and Serum
| Treatment Group | TNF-α (pg/mg protein) - Lung | IL-6 (pg/mg protein) - Lung | IL-1β (pg/mg protein) - Lung | TNF-α (pg/mL) - Serum | IL-6 (pg/mL) - Serum | IL-1β (pg/mL) - Serum |
| Control | Low | Low | Low | Low | Low | Low |
| LPS | High | High | High | High | High | High |
| LPS + JNK-IN-8 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data adapted from a study on JNK-IN-8 in an LPS-induced ALI mouse model. "Low" and "High" represent baseline and stimulated levels, respectively. "Significantly Reduced" indicates a statistically significant decrease compared to the LPS group.[6]
Table 2: Effect of JNK-IN-8 on Markers of Inflammation and Oxidative Stress in Lung Tissue
| Treatment Group | Myeloperoxidase (MPO) Activity (U/g tissue) | Malondialdehyde (MDA) Levels (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Control | Baseline | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased | Significantly Decreased |
| LPS + JNK-IN-8 | Significantly Reduced | Significantly Reduced | Significantly Increased |
Data adapted from a study on JNK-IN-8 in an LPS-induced ALI mouse model. MPO is a marker of neutrophil infiltration. MDA is a marker of lipid peroxidation and oxidative stress. SOD is an antioxidant enzyme.[6]
Experimental Protocols
The following are detailed protocols for inducing a mouse model of acute inflammation and a suggested treatment regimen with a covalent JNK inhibitor like this compound, based on studies with JNK-IN-8.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is widely used to study acute inflammatory responses.
Materials:
-
8-10 week old C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound (or a suitable covalent JNK inhibitor)
-
Vehicle for inhibitor (e.g., DMSO and corn oil)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments for intratracheal instillation
-
Materials for bronchoalveolar lavage (BAL), tissue homogenization, and sample analysis (ELISA kits, MPO/MDA/SOD assay kits)
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with free access to food and water.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in corn oil to the desired final concentration. A typical final DMSO concentration should be below 5% to minimize toxicity.
-
Inhibitor Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. Based on studies with JNK-IN-8, a dose of 20-30 mg/kg is a reasonable starting point.[7][8] Administer the inhibitor 1-2 hours prior to LPS challenge.
-
Induction of ALI: Anesthetize the mice. Surgically expose the trachea and intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline. The control group should receive sterile saline only.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect inflammatory cells and fluid from the lungs.
-
Tissue Collection: Perfuse the lungs with saline and collect lung tissue for histology, protein, and RNA analysis. Collect blood via cardiac puncture for serum analysis.
-
Analysis:
-
Perform cell counts and differentials on BAL fluid.
-
Measure cytokine and chemokine levels in BAL fluid and serum using ELISA.
-
Homogenize lung tissue to measure MPO activity, MDA levels, and SOD activity.
-
Process lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and lung injury.
-
Perform Western blotting on lung tissue lysates to confirm the inhibition of JNK signaling (e.g., by measuring the phosphorylation of c-Jun).
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis that involves both T-cell and B-cell responses.
Materials:
-
8-10 week old DBA/1 mice (genetically susceptible to CIA)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (or a suitable covalent JNK inhibitor)
-
Vehicle for inhibitor
-
Syringes and needles for immunization and inhibitor administration
-
Calipers for measuring paw swelling
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
Primary Immunization (Day 0): Emulsify CII in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify CII in IFA. Administer a booster injection of 100 µL intradermally at the base of the tail.
-
Arthritis Development: Arthritis symptoms typically begin to appear around day 24-28.
-
Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on erythema, swelling, and joint rigidity. The maximum score per mouse is 16. Measure paw thickness with calipers.
-
Inhibitor Administration: Begin treatment with this compound or vehicle when the first signs of arthritis appear (therapeutic regimen) or starting from the day of the booster immunization (prophylactic regimen). Administer the inhibitor daily or every other day via i.p. injection at a dose of 20-30 mg/kg.
-
Termination of Experiment: Euthanize mice at a predetermined endpoint (e.g., day 42).
-
Sample Collection: Collect blood for serum analysis of inflammatory cytokines and anti-CII antibodies. Collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Analysis:
-
Evaluate clinical scores and paw thickness over time.
-
Perform histological scoring of joint sections stained with H&E and Safranin O.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies by ELISA.
-
Concluding Remarks
This compound is a potent tool for investigating the role of JNK signaling in inflammation. While in vivo data for this specific compound is limited, the extensive research on the closely related covalent inhibitor JNK-IN-8 provides a strong foundation for designing and interpreting experiments in mouse models of inflammation. The protocols and data presented here offer a comprehensive guide for researchers to explore the therapeutic potential of JNK1 inhibition in inflammatory diseases. It is crucial to perform dose-response studies and detailed pharmacokinetic/pharmacodynamic analyses to optimize the in vivo efficacy of this compound. Furthermore, given the distinct roles of JNK1 and JNK2, the development and in vivo testing of isoform-selective inhibitors will be a critical next step in advancing JNK-targeted therapies for inflammatory disorders.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK1, but not JNK2, is required in two mechanistically distinct models of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Detecting p-c-Jun Inhibition by JNK-1-IN-2 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing a crucial role in cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1][2] The JNK pathway is implicated in a variety of cellular processes including proliferation, apoptosis, and inflammation.[3][4] A primary downstream target of JNK is the transcription factor c-Jun.[1][4] Phosphorylation of c-Jun at Serine 63 and Serine 73 by activated JNK is a critical event for the transcriptional activation of AP-1 (Activator Protein-1) target genes.[1][4]
JNK-1-IN-2 is a potent inhibitor of JNK-1, with a reported IC50 of 33.5 nM. It also exhibits inhibitory activity against JNK-2 (IC50: 112.9 nM) and JNK-3 (IC50: 33.2 nM).[3] By blocking the kinase activity of JNK, this compound effectively prevents the phosphorylation of c-Jun, thereby modulating the expression of genes involved in various pathological conditions, including pulmonary fibrosis.[3]
These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of c-Jun phosphorylation at Serine 63 (p-c-Jun) in cultured cells following treatment with this compound.
Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module.[4] It is initiated by various stress stimuli that activate MAP3Ks (MAP Kinase Kinase Kinases), which in turn phosphorylate and activate MAP2Ks (MAP Kinase Kinases), primarily MKK4 and MKK7.[4][5] These dual-specificity kinases then phosphorylate JNK on threonine and tyrosine residues within the activation loop, leading to its activation.[1][4] Activated JNK translocates to the nucleus where it phosphorylates several transcription factors, most notably c-Jun, leading to the activation of AP-1 and the regulation of target gene expression.[2][3][4] this compound acts by directly inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of its downstream substrates like c-Jun.
JNK Signaling Pathway Inhibition
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Starvation (Optional): To reduce basal levels of JNK activation, serum-starve the cells for 4-12 hours prior to stimulation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve 1 mg in 197 µL of DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your cell line.
-
Incubate the cells with the this compound-containing medium for a predetermined time. A time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal treatment duration. A common starting point is 10 µM for 8 hours.
-
-
Stimulation of the JNK Pathway:
-
To induce c-Jun phosphorylation, treat the cells with a known JNK activator, such as UV radiation (e.g., 20-40 J/m²) followed by a 30-minute recovery, or a pro-inflammatory cytokine (e.g., TNF-α at 20 ng/mL) for 15-30 minutes.
-
Include appropriate controls: untreated cells, vehicle-treated (DMSO) cells, and cells treated with the JNK activator alone.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total c-Jun or a loading control (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the next set of primary and secondary antibodies.
-
Experimental Workflow
Western Blot Workflow
Data Presentation
The following table provides recommended starting dilutions for primary antibodies. It is important to optimize these dilutions for your specific experimental conditions.
| Antibody Target | Host Species | Recommended Dilution | Supplier Example |
| Phospho-c-Jun (Ser63) | Rabbit | 1:1000 | Thermo Fisher Scientific (PA5-17890)[6] |
| Phospho-c-Jun (Ser73) | Rabbit | 1:1000 | Cell Signaling Technology (#9164)[7] |
| Total c-Jun | Mouse | 1:500 - 1:2000 | Novus Biologicals (NBP2-37576) |
| β-Actin | Mouse | 1:1000 - 1:5000 | Varies |
| GAPDH | Rabbit | 1:1000 - 1:5000 | Varies |
Reagents and Buffers
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: Commercially available cocktails are recommended.
-
Phosphatase Inhibitor Cocktail: Commercially available cocktails are recommended.
-
4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol (add fresh).
-
10X Tris-Buffered Saline (TBS): 200 mM Tris, 1.5 M NaCl; adjust to pH 7.6.
-
TBST (Wash Buffer): 1X TBS with 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
Troubleshooting
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time, temperature, blocking agent).
-
Decrease the concentration of primary and/or secondary antibodies.
-
-
No or Weak Signal:
-
Confirm protein transfer by Ponceau S staining of the membrane.
-
Increase the amount of protein loaded per lane.
-
Increase the concentration of primary and/or secondary antibodies.
-
Ensure the activity of the HRP-conjugated secondary antibody and the ECL substrate.
-
Confirm that the JNK pathway was adequately stimulated in your positive control.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
Use a higher dilution of the primary antibody.
-
Conclusion
This protocol provides a comprehensive guide for the detection of p-c-Jun by Western blot following treatment with the JNK inhibitor, this compound. Adherence to these guidelines, with appropriate optimization for specific cell lines and experimental conditions, will enable researchers to effectively assess the inhibitory activity of this compound on the JNK signaling pathway.
References
- 1. Activation of SAPK/JNK mediated the inhibition and reciprocal interaction of DNA methyltransferase 1 and EZH2 by ursolic acid in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. JNK Inhibitor II - CAS 129-56-6 - Calbiochem | 420119 [merckmillipore.com]
- 5. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 6. stemcell.com [stemcell.com]
- 7. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Jnk-1-IN-2 stock solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of Jnk-1-IN-2, a potent inhibitor of c-Jun N-terminal kinase (JNK), in Dimethyl Sulfoxide (DMSO). This compound is a valuable tool for studying the JNK signaling pathway, which is implicated in various cellular processes, including inflammation, apoptosis, and cell proliferation. This document outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to ensure the stability and efficacy of the inhibitor for use in a variety of in vitro and in vivo experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor that targets the c-Jun N-terminal kinases (JNKs). The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway and is activated in response to a wide range of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes. Dysregulation of the JNK pathway has been linked to numerous diseases, making JNK inhibitors like this compound essential for both basic research and therapeutic development. This compound exhibits inhibitory activity against JNK1, JNK2, and JNK3, with IC50 values of 33.5 nM, 112.9 nM, and 33.2 nM, respectively[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 378.27 g/mol | [1] |
| IC50 (JNK1) | 33.5 nM | [1][2] |
| IC50 (JNK2) | 112.9 nM | [1][2] |
| IC50 (JNK3) | 33.2 nM | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution) | -80°C for up to 2 years, -20°C for 1 year | [3] |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade (freshly opened)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated precision micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-warming of Solvent: Before opening, allow the anhydrous DMSO to equilibrate to room temperature to prevent moisture condensation.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 378.27 g/mol x 1000 mg/g = 3.78 mg
-
Weighing the Compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, gentle warming in a water bath or heating block at 37°C for 5-10 minutes can be applied. Intermittently vortex the tube during warming.
-
Alternatively, sonication in an ultrasonic bath for 5-10 minutes can aid in dissolving the compound.
-
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots of the this compound stock solution at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[3]. Ensure the tubes are tightly sealed to prevent solvent evaporation and moisture absorption.
Important Considerations:
-
DMSO is hygroscopic and will readily absorb moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Therefore, it is critical to use anhydrous DMSO from a freshly opened bottle and to minimize the exposure of the solvent and the stock solution to the atmosphere.
-
Always wear appropriate personal protective equipment when handling this compound and DMSO, as DMSO can facilitate the absorption of substances through the skin.
Visualizations
JNK Signaling Pathway
The following diagram illustrates a simplified overview of the c-Jun N-terminal kinase (JNK) signaling pathway. Environmental stresses and cytokines activate a cascade of kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in cellular processes like apoptosis, inflammation, and proliferation.
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Stock Solution Preparation
The diagram below outlines the logical workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for Measuring Apoptosis via Caspase-3 Activity using a JNK-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, plays a complex and often cell-type-dependent role in the regulation of apoptosis.[1][2][3][4] Stress stimuli, such as inflammatory cytokines, UV irradiation, and chemotherapeutic agents, can activate the JNK pathway, which can, in turn, either promote or inhibit apoptosis through the phosphorylation of various downstream targets.[1][5][6] Specifically, JNK1 has been implicated in both pro-apoptotic and pro-survival signaling.[2][3]
This document provides detailed protocols for a Caspase-3 activity assay to quantify apoptosis and outlines a methodology for investigating the role of JNK-1 in this process using a specific inhibitor. While the specific inhibitor "JNK-1-IN-2" was initially considered, publicly available information on this compound is limited. Therefore, for the purpose of these protocols, we will refer to a well-characterized and widely used JNK inhibitor, SP600125 , as a representative example. Researchers should select and validate a JNK inhibitor appropriate for their specific experimental system.
Signaling Pathway Overview
The JNK signaling cascade is a multi-tiered pathway that culminates in the activation of JNK. This activation can influence the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, ultimately leading to the activation of effector caspases like Caspase-3.
Caption: JNK-1 signaling pathway in apoptosis.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with an apoptosis-inducing agent and a JNK inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α)
-
JNK inhibitor (e.g., SP600125, dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare working solutions of the apoptosis-inducing agent and the JNK inhibitor in complete culture medium. A dose-response experiment is recommended to determine the optimal concentrations.
-
Pre-treatment (optional): To investigate the preventative effect of the JNK inhibitor, pre-incubate the cells with various concentrations of the inhibitor (e.g., 10, 20, 50 µM of SP600125) for 1-2 hours before adding the apoptosis-inducing agent.
-
Co-treatment: Add the apoptosis-inducing agent to the wells, both with and without the JNK inhibitor.
-
Include the following controls:
-
Untreated cells (medium only)
-
Vehicle control (medium with DMSO)
-
JNK inhibitor only
-
Apoptosis-inducing agent only
-
-
Incubate the plate for a time period sufficient to induce apoptosis (e.g., 3-24 hours, depending on the agent and cell line).
-
Proceed to the Caspase-3 Activity Assay.
Caspase-3 Activity Assay (Fluorometric)
This assay quantitatively measures the activity of Caspase-3 using a fluorogenic substrate.
Materials:
-
Caspase-3 Assay Kit (Fluorometric), typically containing:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC or DEVD-AFC)
-
Dithiothreitol (DTT)
-
-
Treated and control cells from Protocol 1
-
Microplate fluorometer (Excitation/Emission wavelengths specific to the substrate, e.g., 380/460 nm for AMC or 400/505 nm for AFC)[7]
-
Black 96-well microplate
Procedure:
-
Cell Lysis:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add 50-100 µL of chilled Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes.[8]
-
Centrifuge the plate at 800-1000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a fresh, chilled black 96-well plate.
-
-
Assay Reaction:
-
Prepare the Reaction Mix immediately before use by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Mix to each well containing the cell lysate.
-
Add 5 µL of the Caspase-3 substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with lysis buffer and substrate but no lysate).
-
Calculate the fold-increase in Caspase-3 activity by comparing the fluorescence of treated samples to the untreated control.
-
Caspase-3 Activity Assay (Colorimetric)
This assay provides an alternative method for measuring Caspase-3 activity using a colorimetric substrate.
Materials:
-
Caspase-3 Assay Kit (Colorimetric), typically containing:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-3 Substrate (e.g., Ac-DEVD-pNA)
-
DTT
-
-
Treated and control cells from Protocol 1
-
Microplate spectrophotometer (absorbance at 405 nm)
-
Clear 96-well microplate
Procedure:
-
Cell Lysis: Follow the same procedure as in the fluorometric assay (Protocol 2, Step 1). Transfer the lysate to a clear 96-well plate.
-
Assay Reaction:
-
Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer.
-
Add 50 µL of the Reaction Mix to each well.
-
Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from a blank well).
-
Determine the fold-increase in Caspase-3 activity by comparing the absorbance of treated samples to the untreated control.
-
Experimental Workflow
Caption: Workflow for Caspase-3 activity assay.
Data Presentation
The quantitative data obtained from the Caspase-3 activity assay can be summarized in tables for clear comparison between different treatment groups.
Table 1: Fluorometric Caspase-3 Activity Assay Results
| Treatment Group | Average Fluorescence (RFU) | Standard Deviation | Fold-Change vs. Control |
| Untreated Control | 150 | 15 | 1.0 |
| Vehicle (DMSO) | 155 | 18 | 1.03 |
| JNK Inhibitor (20 µM) | 160 | 20 | 1.07 |
| Apoptosis Inducer (e.g., 1 µM Staurosporine) | 1250 | 98 | 8.33 |
| Apoptosis Inducer + JNK Inhibitor (20 µM) | 650 | 55 | 4.33 |
Table 2: Colorimetric Caspase-3 Activity Assay Results
| Treatment Group | Average Absorbance (OD 405nm) | Standard Deviation | Fold-Change vs. Control |
| Untreated Control | 0.05 | 0.005 | 1.0 |
| Vehicle (DMSO) | 0.06 | 0.007 | 1.2 |
| JNK Inhibitor (20 µM) | 0.07 | 0.008 | 1.4 |
| Apoptosis Inducer (e.g., 1 µM Staurosporine) | 0.45 | 0.035 | 9.0 |
| Apoptosis Inducer + JNK Inhibitor (20 µM) | 0.25 | 0.021 | 5.0 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence/absorbance | Contamination of reagents or plates. | Use fresh, sterile reagents and plates. Include a "no lysate" control to determine background from reagents. |
| Incomplete removal of phenol red from media. | Wash cells thoroughly with PBS before lysis. | |
| Low signal in apoptotic samples | Insufficient apoptosis induction. | Optimize the concentration of the apoptosis-inducing agent and the incubation time. |
| Low cell number. | Increase the number of cells seeded per well. | |
| Degraded substrate. | Store substrate protected from light and at the recommended temperature. Aliquot to avoid repeated freeze-thaw cycles. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Inhibitor shows no effect | Ineffective concentration. | Perform a dose-response curve for the JNK inhibitor to determine the optimal concentration. |
| JNK-1 is not involved in the apoptotic pathway induced by the specific stimulus in the chosen cell line. | Consider using different apoptosis inducers or cell lines. Confirm JNK-1 activation in response to the stimulus via Western blot for phosphorylated JNK. |
Conclusion
The provided protocols offer a robust framework for quantifying apoptosis through the measurement of Caspase-3 activity and for investigating the modulatory role of JNK-1 signaling. By employing a specific JNK inhibitor, researchers can elucidate the contribution of this pathway to the apoptotic process in their model system. It is crucial to optimize experimental conditions, including cell density, and inhibitor and inducer concentrations, for each specific cell line and experimental setup to ensure reliable and reproducible results. The combination of these assays with other methods, such as Western blotting for key apoptotic proteins, will provide a more comprehensive understanding of the molecular mechanisms underlying apoptosis.
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. genesandcancer.com [genesandcancer.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Assessing Cell Viability Following JNK-IN-2 Treatment using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that regulate critical cellular processes, including cell proliferation, differentiation, and apoptosis (programmed cell death).[1][2] Activated by stress stimuli such as inflammatory cytokines, UV irradiation, and heat shock, the JNK signaling pathway plays a significant role in determining cell fate.[1][3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[][6] Small molecule inhibitors, such as JNK-IN-2, are valuable tools for investigating the therapeutic potential of targeting this pathway. This application note provides a detailed protocol for assessing the effect of JNK-IN-2 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[7][8]
JNK Signaling Pathway and Inhibition
The JNK signaling cascade is a three-tiered kinase module.[9] It is initiated by various stress signals that activate upstream mitogen-activated protein kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP2Ks, specifically MKK4 and MKK7.[1][10] MKK4 and MKK7, in turn, activate JNK through dual phosphorylation on threonine and tyrosine residues.[1] Once activated, JNK translocates to the nucleus to phosphorylate and regulate transcription factors like c-Jun and ATF2, or it can act on cytoplasmic and mitochondrial proteins.[][11] JNK's pro-apoptotic functions are mediated through several mechanisms, including the transcriptional activation of pro-apoptotic genes and the direct phosphorylation and regulation of Bcl-2 family proteins (e.g., Bad, Bim, Bcl-2), which ultimately leads to the activation of the intrinsic apoptotic pathway.[9][12][13][14] JNK-IN-2 is a small molecule inhibitor that targets JNK, preventing the phosphorylation of its downstream substrates and thereby blocking its signaling functions.
Caption: JNK signaling pathway and the inhibitory action of JNK-IN-2.
Experimental Protocol
This protocol outlines the necessary steps to evaluate the dose-dependent effect of JNK-IN-2 on the viability of adherent cells.
Materials and Reagents
-
Cell Line: Appropriate cell line of interest (e.g., HeLa, A375, MCF7)
-
Cell Culture Medium: Complete medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
JNK-IN-2: Stock solution prepared in dimethyl sulfoxide (DMSO).
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[8] Solution should be filter-sterilized and protected from light.[7]
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[8][15]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570-590 nm.
-
CO₂ incubator: 37°C, 5% CO₂.
Experimental Workflow
The overall workflow involves cell seeding, treatment with the inhibitor, incubation, addition of MTT reagent, solubilization of formazan crystals, and finally, measurement of absorbance to determine cell viability.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JNK Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. genesandcancer.com [genesandcancer.com]
- 14. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Immunofluorescence Staining for JNK Pathway Activation using Jnk-1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family. It plays a pivotal role in regulating a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][2] The JNK cascade is primarily activated by environmental stresses such as UV radiation and oxidative stress, as well as by inflammatory cytokines like TNF-α.[3][4] Upon activation, a phosphorylation cascade involving MAP3Ks and MAP2Ks (MKK4 and MKK7) leads to the phosphorylation of JNK.[3][5] Activated, phosphorylated JNK (p-JNK) then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[6][7]
Immunofluorescence (IF) is a powerful technique to visualize and quantify the activation of the JNK pathway within the cellular context. By using specific antibodies against the phosphorylated forms of JNK and its downstream targets, researchers can assess the pathway's activation status in response to various stimuli. Jnk-1-IN-2 is a small molecule inhibitor with specificity for the JNK1 isoform.[8][9] In these application notes, we provide a detailed protocol for using immunofluorescence to detect JNK pathway activation and demonstrate the inhibitory effect of this compound.
Signaling Pathway
The JNK signaling pathway is initiated by a variety of stress signals and culminates in the activation of transcription factors that regulate gene expression.
Caption: The JNK Signaling Cascade.
Experimental Protocol
This protocol details the steps for inducing JNK pathway activation in cultured cells, treatment with the JNK1 inhibitor this compound, and subsequent immunofluorescent staining for phosphorylated JNK (p-JNK).
Materials
-
Cell Line: Adherent cell line known to express JNK (e.g., HeLa, 661W photoreceptor cells).[10]
-
Culture Medium: Appropriate for the chosen cell line.
-
Chamber Slides or Coverslips: e.g., Nunc Lab-Tek II Chamber Slide System.[11]
-
Inducing Agent: Anisomycin, UV radiation, or TNF-α.
-
Inhibitor: this compound (prepared in DMSO).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Goat Serum in PBS.
-
Primary Antibody: Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody.
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
Experimental Workflow
The overall workflow involves cell culture, treatment, staining, and analysis.
Caption: Immunofluorescence Staining Workflow.
Step-by-Step Method
-
Cell Culture:
-
Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 60-70% confluency at the time of the experiment.[11]
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for adherence.
-
-
Treatment:
-
Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing either this compound (e.g., 1-10 µM) or a corresponding volume of vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the JNK-activating stimulus (e.g., 25 µg/mL Anisomycin) directly to the wells. Incubate for the desired time (e.g., 30-60 minutes). This time course should be optimized for your cell line and stimulus.
-
-
Fixation and Permeabilization:
-
Gently aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[11]
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[12] This step is crucial for allowing antibodies to access intracellular targets.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[12]
-
Dilute the primary anti-p-JNK antibody in the blocking buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[11]
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium. If using chamber slides, remove the chamber and add mounting medium and a coverslip.
-
Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C, protected from light.
-
Data Acquisition and Interpretation
Image Acquisition
Images should be acquired using a fluorescence or confocal microscope. For quantitative analysis, it is critical to maintain consistent acquisition settings (e.g., laser power, exposure time, gain) across all samples to ensure comparability.[13] Capture images for the DAPI channel (blue) and the p-JNK channel (e.g., green for Alexa Fluor 488).
Quantitative Analysis
Quantitative analysis of immunofluorescence measures the fluorescence intensity per cell, which correlates with the amount of target protein.[13][14]
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Define individual cells as regions of interest (ROIs), often by using the DAPI-stained nuclei to segment cells.
-
Measure the mean fluorescence intensity of the p-JNK signal within each ROI.
-
Subtract the background fluorescence from a cell-free region of the image.
-
Calculate the average intensity across many cells for each condition.
Logical Framework for Interpretation
The experiment is designed to confirm that the observed signaling is dependent on JNK1 activation.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. What are JNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 4. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paulogentil.com [paulogentil.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of JNK signaling promotes all-trans-retinal–induced photoreceptor apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative Proteomics Reveals Dynamic Interaction of c-Jun N-terminal Kinase (JNK) with RNA Transport Granule Proteins Splicing Factor Proline- and Glutamine-rich (Sfpq) and Non-POU Domain-containing Octamer-binding Protein (Nono) during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. news-medical.net [news-medical.net]
Application Notes and Protocols for JNK-1-IN-2 in Co-immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNK-1-IN-2, a potent c-Jun N-terminal kinase (JNK) inhibitor, in co-immunoprecipitation (co-IP) experiments. This document outlines the necessary protocols, data interpretation, and visualizations to effectively investigate JNK1-mediated protein-protein interactions.
Introduction to this compound
This compound (also referred to as compound C6) is a small molecule inhibitor of JNK1, with reported inhibitory activity against JNK2 and JNK3 as well.[1] Developed as a potential therapeutic agent for idiopathic pulmonary fibrosis, its efficacy has been demonstrated in preclinical animal models.[1][2] The primary mechanism of this compound is the inhibition of the kinase activity of JNK, which in turn can modulate downstream signaling events and protein-protein interactions.
Co-immunoprecipitation is a powerful technique to study protein-protein interactions within the cell. The use of this compound in co-IP experiments can help elucidate whether the kinase activity of JNK1 is required for its association with specific binding partners, such as scaffold proteins (e.g., JIP1), substrates, or other regulatory proteins.
Quantitative Data Summary
The inhibitory activity of this compound against JNK isoforms is summarized in the table below. This data is critical for determining the appropriate concentration of the inhibitor to use in cellular experiments.
| Kinase | IC50 (nM) | Reference |
| JNK1 | 33.5 | [1] |
| JNK2 | 112.9 | [1] |
| JNK3 | 33.2 | [1] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the in vitro activity of the kinase by 50%. Cellular potency may vary depending on cell type, permeability, and other factors.
Experimental Protocols
This section provides a detailed protocol for a co-immunoprecipitation experiment to investigate the effect of this compound on the interaction between JNK1 and a putative binding partner.
Protocol 1: Co-immunoprecipitation of Endogenous JNK1 and a Binding Partner
Objective: To determine if the interaction between endogenous JNK1 and a protein of interest (Protein X) is dependent on JNK1 kinase activity.
Materials:
-
Cell Lines: Select a cell line known to express both JNK1 and the protein of interest.
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors immediately before use.
-
Antibodies:
-
Rabbit anti-JNK1 antibody (for immunoprecipitation)
-
Mouse anti-Protein X antibody (for western blot detection)
-
Normal Rabbit IgG (isotype control)
-
-
Protein A/G Agarose Beads
-
Wash Buffer: Lysis buffer diluted 1:1 with PBS.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Western Blotting Reagents
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to reach 80-90% confluency.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours). The optimal concentration and time should be determined empirically, but a starting point of 1-10 µM is recommended based on the IC50 value.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
To 1 mg of pre-cleared lysate, add 2-4 µg of anti-JNK1 antibody or normal rabbit IgG. Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer.
-
After the final wash, carefully remove all supernatant.
-
Add 30 µL of 2x Laemmli sample buffer to the beads and boil for 5 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Include a sample of the input lysate (20-30 µg) as a positive control.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-Protein X antibody to detect the co-immunoprecipitated protein.
-
To confirm successful immunoprecipitation, the membrane can be stripped and re-probed with an anti-JNK1 antibody.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound engages with JNK1 within the cellular environment. This is a crucial validation step before proceeding with co-IP experiments.
Experimental Workflow:
Procedure:
-
Cell Treatment: Treat cells in suspension with this compound or DMSO for 1 hour.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble JNK1 in each sample by western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Understanding this pathway is essential for interpreting the results of experiments using JNK inhibitors.
Data Interpretation
-
Successful Co-IP: The presence of Protein X in the JNK1 immunoprecipitated sample (and its absence in the IgG control) confirms an interaction.
-
Effect of this compound:
-
Reduced Interaction: If the amount of co-immunoprecipitated Protein X is significantly reduced in the this compound treated sample compared to the vehicle control, it suggests that the kinase activity of JNK1 is important for the interaction.
-
No Change in Interaction: If the amount of co-immunoprecipitated Protein X is similar in both treated and untreated samples, the interaction is likely independent of JNK1's kinase activity.
-
Increased Interaction: In some cases, inhibiting kinase activity can trap a substrate in a complex with the kinase, leading to an apparent increase in interaction.
-
Troubleshooting
-
No Co-IP of Protein X:
-
The interaction may be transient or weak. Consider using a cross-linking agent before lysis.
-
The antibody used for immunoprecipitation may be blocking the interaction site. Try reversing the IP (immunoprecipitating Protein X and blotting for JNK1).
-
Ensure that both proteins are expressed in the chosen cell line and are present in the same cellular compartment.
-
-
High Background:
-
Increase the number and stringency of washes.
-
Optimize the antibody concentration to reduce non-specific binding.
-
Ensure proper pre-clearing of the lysate.
-
-
Inhibitor Ineffectiveness:
-
Confirm target engagement using CETSA (Protocol 2).
-
Optimize the concentration and incubation time of this compound.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the role of JNK1 kinase activity in mediating specific protein-protein interactions, thereby gaining deeper insights into JNK-dependent cellular processes.
References
Application Notes and Protocols: Live-Cell Imaging of JNK Activity Modulation by Jnk-1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that play a pivotal role in a multitude of cellular processes.[1] They are key mediators of signal transduction in response to various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][2] The JNK signaling pathway is implicated in conditions such as cancer, neurodegenerative diseases, and inflammatory disorders, making it a significant target for therapeutic intervention.[][4]
Live-cell imaging provides an unparalleled advantage for studying the spatio-temporal dynamics of signaling pathways. By using genetically encoded biosensors, researchers can monitor JNK activity in real-time within single living cells, offering insights that are not achievable with endpoint assays on fixed cells or cell lysates.[5][6] This document provides a detailed protocol for utilizing a Kinase Translocation Reporter (KTR) to visualize and quantify JNK activity. It further describes how to apply this technique to characterize the inhibitory effects of Jnk-1-IN-2, a putative JNK inhibitor.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by a variety of stress signals that activate MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7.[7] In turn, activated MKK4/7 dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[1][7] Activated JNK can then translocate to various cellular compartments, including the nucleus, where it phosphorylates a range of substrates, most notably the transcription factor c-Jun, to regulate gene expression, apoptosis, and other cellular responses.[][8]
Principle of JNK Activity Measurement with a Kinase Translocation Reporter (KTR)
The protocol described herein utilizes a JNK Kinase Translocation Reporter (JNK-KTR). This biosensor consists of a fluorescent protein (e.g., Venus, GFP) fused to a peptide containing a JNK docking site, a JNK phosphorylation site, and a nuclear export sequence (NES).
-
Low JNK Activity: In the absence of JNK activity, the JNK-KTR is not phosphorylated. Its default localization is in the nucleus due to the lack of an active export signal.
-
High JNK Activity: Upon activation, JNK binds to and phosphorylates the KTR. This phosphorylation event exposes the NES, leading to the rapid export of the JNK-KTR from the nucleus to the cytoplasm.[9]
The activity of JNK is therefore quantified by measuring the ratio of the fluorescent signal in the cytoplasm to that in the nucleus. A high cytoplasmic-to-nuclear (C/N) ratio indicates high JNK activity, while a low C/N ratio signifies low JNK activity.
Experimental Protocols
Protocol 1: Live-Cell Imaging of JNK Activation
This protocol details the steps to transfect cells with the JNK-KTR biosensor and visualize JNK activation upon stimulation.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid DNA: pVenus-JNK-KTR (or equivalent)
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes (35 mm)
-
Live-Cell Imaging Medium (e.g., phenol red-free DMEM)
-
JNK Stimulant: Anisomycin (10 mg/mL stock in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: One day prior to transfection, seed HeLa cells onto 35 mm glass-bottom dishes at a density of 1.5 x 10⁵ cells/dish to achieve 60-80% confluency on the day of transfection.
-
Transfection: Transfect cells with 1.0 µg of the JNK-KTR plasmid DNA per dish using your preferred transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for robust biosensor expression.
-
Imaging Preparation: Before imaging, replace the culture medium with pre-warmed (37°C) Live-Cell Imaging Medium.
-
Microscope Setup: Place the dish on the microscope stage and allow it to equilibrate within the environmental chamber for at least 20 minutes.
-
Baseline Imaging: Acquire baseline images of the JNK-KTR expressing cells for 5-10 minutes (e.g., one image every 2 minutes) to establish a baseline of JNK activity. Use a 20x or 40x objective.
-
Stimulation: Add Anisomycin to the dish to a final concentration of 100 nM to induce JNK activation.[5]
-
Post-Stimulation Imaging: Continue acquiring images at the same frequency for 60-90 minutes to capture the dynamics of JNK-KTR translocation.
-
Image Analysis:
-
For each cell at each time point, define regions of interest (ROIs) for the nucleus and the cytoplasm.
-
Measure the mean fluorescence intensity within each ROI.
-
Calculate the Cytoplasmic/Nuclear (C/N) fluorescence ratio.
-
Plot the normalized C/N ratio over time to visualize JNK activity dynamics.
-
Protocol 2: Quantifying Inhibition by this compound
This protocol uses the established JNK-KTR assay to determine the dose-response effect of this compound.
Materials:
-
All materials from Protocol 1
-
This compound (10 mM stock in DMSO)
Procedure:
-
Cell Preparation: Follow steps 1-3 from Protocol 1 to prepare dishes of HeLa cells expressing the JNK-KTR.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in Live-Cell Imaging Medium to achieve the desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Replace the culture medium in each dish with the medium containing the respective concentration of this compound. Include a vehicle control (DMSO) dish.
-
Incubate the cells with the inhibitor for 1-2 hours prior to stimulation.
-
-
Imaging and Stimulation:
-
Follow steps 4-6 from Protocol 1 to set up the microscope and acquire baseline images.
-
Add Anisomycin (final concentration 100 nM) to each dish.
-
Continue imaging for 60-90 minutes (Step 8 from Protocol 1).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the peak C/N ratio achieved after Anisomycin stimulation.
-
Normalize the data to the vehicle control (0 µM this compound) to determine the percent inhibition.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Data Presentation
The following tables present example quantitative data that could be generated using the protocols described above.
Table 1: Dose-Dependent Inhibition of JNK Activity by this compound
This table summarizes the effect of pre-treating JNK-KTR expressing cells with varying concentrations of this compound for 1 hour before stimulating with 100 nM Anisomycin. Data represents the peak Cytoplasmic/Nuclear (C/N) ratio observed post-stimulation.
| This compound Conc. (µM) | Mean Peak C/N Ratio (± SD) | % Inhibition |
| 0 (Vehicle) | 3.52 (± 0.21) | 0% |
| 0.01 | 3.11 (± 0.25) | 11.6% |
| 0.1 | 2.05 (± 0.18) | 41.8% |
| 1.0 | 1.23 (± 0.11) | 65.1% |
| 10.0 | 1.05 (± 0.09) | 87.2% |
Table 2: Time-Course of JNK Activity with and without this compound
This table shows the dynamic changes in the C/N ratio over time following stimulation with 100 nM Anisomycin in cells pre-treated with vehicle or 1 µM this compound.
| Time Post-Stimulation (min) | Mean C/N Ratio (Vehicle) | Mean C/N Ratio (1 µM this compound) |
| 0 | 0.98 | 0.95 |
| 5 | 1.45 | 1.01 |
| 15 | 2.88 | 1.15 |
| 30 | 3.50 | 1.22 |
| 45 | 3.21 | 1.23 |
| 60 | 2.65 | 1.18 |
Conclusion
The combination of live-cell imaging with a genetically encoded biosensor like the JNK-KTR provides a powerful and quantitative method to study JNK signaling dynamics. The protocols outlined here offer a robust framework for observing JNK activation in real-time and for characterizing the efficacy and potency of small molecule inhibitors like this compound. This approach is highly valuable in both basic research for dissecting signaling pathways and in drug development for screening and validating novel therapeutic compounds targeting the JNK cascade.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. JNK Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 4. What are JNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Visualization of JNK activity dynamics with a genetically encoded fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In toto imaging of glial JNK signaling during larval zebrafish spinal cord regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing JNK-IN-2 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JNK-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-2 and how does it work?
JNK-IN-2 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK1, JNK2, and JNK3.[1] This irreversible binding blocks the kinase activity of JNK, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1]
Q2: What is the recommended starting concentration for JNK-IN-2 in cell culture?
Direct cellular IC50 or EC50 values for JNK-IN-2 are not widely published. However, extensive data is available for its close and structurally similar analog, JNK-IN-8. For JNK-IN-8, the half-maximal effective concentration (EC50) for inhibiting c-Jun phosphorylation in cells is in the range of 300-500 nM. A good starting point for JNK-IN-2 would be to perform a dose-response experiment ranging from 100 nM to 1 µM.
Q3: How should I prepare and store JNK-IN-2?
JNK-IN-2 is typically supplied as a powder. For use in cell culture, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. This stock solution should be stored at -20°C and protected from light. It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with JNK-IN-2?
The optimal treatment duration is dependent on the specific cell type and the biological question being investigated. For inhibiting stress-induced JNK activation, a pre-incubation of 1-2 hours with JNK-IN-2 before applying the stress stimulus is a common starting point. For long-term experiments assessing effects on cell proliferation or viability, treatment durations can range from 24 to 72 hours or longer. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q5: How can I confirm that JNK-IN-2 is inhibiting JNK activity in my cells?
The most common method to verify JNK inhibition is to measure the phosphorylation status of its direct downstream target, c-Jun, at Serine 63 and Serine 73.[2] This can be assessed by Western blotting using phospho-specific antibodies against c-Jun. A successful inhibition by JNK-IN-2 will result in a dose-dependent decrease in the levels of phosphorylated c-Jun.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of c-Jun phosphorylation observed. | Insufficient inhibitor concentration: The concentration of JNK-IN-2 may be too low for your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 100 nM to 5 µM). |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of JNK-IN-2. | Prepare a fresh stock solution of JNK-IN-2 from the powder. Ensure proper storage at -20°C and protection from light. | |
| Short treatment time: The incubation time with the inhibitor may not be sufficient. | Increase the pre-incubation time with JNK-IN-2 before stimulating the cells. A time-course experiment (e.g., 1, 2, 4, and 6 hours) can help determine the optimal duration. | |
| Unexpected or off-target effects observed. | High inhibitor concentration: High concentrations of kinase inhibitors can lead to off-target effects by inhibiting other kinases. | Use the lowest effective concentration of JNK-IN-2 that gives the desired level of JNK inhibition. Perform a dose-response experiment to identify this concentration. Consider using a negative control compound with a similar chemical structure but lacking JNK inhibitory activity, if available. |
| Inherent promiscuity of the inhibitor: While designed to be selective, JNK-IN-2 may have some off-target activities. | Consult the literature for any known off-target effects of JNK-IN-2 or related compounds. If significant off-target effects are suspected, consider using a different JNK inhibitor with a distinct chemical scaffold or using genetic approaches (e.g., siRNA/shRNA) to confirm that the observed phenotype is JNK-dependent. | |
| Significant cell death or toxicity. | High inhibitor concentration: The concentration of JNK-IN-2 may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of JNK-IN-2 for your cell line. Use concentrations below the toxic threshold for your experiments. |
| High DMSO concentration: The final concentration of the DMSO solvent in the cell culture medium may be too high. | Ensure the final DMSO concentration in your experiments is 0.1% or lower. Prepare a more concentrated stock solution of JNK-IN-2 if necessary to achieve the desired working concentration with a low final DMSO percentage. | |
| JNK is required for cell survival: In some cell types, basal JNK activity is essential for survival.[3] | This is a biological effect of JNK inhibition. If the goal is to study other effects of JNK inhibition, you may need to use a shorter treatment time or a lower concentration of the inhibitor that does not induce significant cell death. | |
| Variability in results between experiments. | Inconsistent inhibitor preparation: Variations in the preparation of the JNK-IN-2 stock and working solutions can lead to inconsistent results. | Prepare a large batch of the stock solution, aliquot it, and use a fresh aliquot for each experiment. Ensure accurate and consistent dilution of the inhibitor. |
| Cell culture conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
Quantitative Data Summary
Biochemical Potency of JNK-IN-2 and Analogs
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-IN-2 | 530 | 1800 | 130 |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the in vitro activity of the purified enzyme by 50%.
Cellular Activity of JNK-IN-8 (a close analog of JNK-IN-2)
| Cell Line | Assay | EC50 (nM) |
| HeLa | c-Jun Phosphorylation | ~300 - 500 |
| A375 | c-Jun Phosphorylation | ~300 - 500 |
Note: EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in a cellular assay.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of JNK-IN-2 (Dose-Response Experiment)
This protocol outlines the steps to determine the effective concentration of JNK-IN-2 for inhibiting c-Jun phosphorylation in your cell line of interest.
Materials:
-
JNK-IN-2
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
6-well plates
-
JNK activator (e.g., Anisomycin, UV radiation, or TNF-α)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
JNK-IN-2 Preparation: Prepare a 10 mM stock solution of JNK-IN-2 in DMSO. From this stock, prepare a series of working solutions to treat the cells at final concentrations ranging from 0 (DMSO vehicle control), 100 nM, 250 nM, 500 nM, 1 µM, and 2.5 µM.
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of JNK-IN-2 (and the DMSO vehicle control) for 1-2 hours in complete culture medium.
-
JNK Activation: After the pre-treatment, stimulate the cells with a known JNK activator for a predetermined amount of time (e.g., 30 minutes with Anisomycin). Include a non-stimulated control group.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.
-
Quantify the band intensities for phospho-c-Jun and normalize them to the total c-Jun and loading control.
-
Plot the normalized phospho-c-Jun levels against the JNK-IN-2 concentration to determine the optimal inhibitory concentration.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of JNK-IN-2 on your cells.
Materials:
-
JNK-IN-2
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of JNK-IN-2 concentrations (e.g., from 100 nM to 20 µM) and a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each JNK-IN-2 concentration. Plot the cell viability against the inhibitor concentration to determine the cytotoxic concentration.
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of JNK-IN-2.
References
Jnk-1-IN-2 solubility and stability in aqueous solutions
Welcome to the technical support center for JNK-1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this JNK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1] It also shows inhibitory activity against JNK2 and JNK3.[1] This inhibitor is utilized in research to investigate the role of the JNK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell proliferation.
Q2: How should I dissolve this compound? It appears to be poorly soluble in aqueous solutions.
Like many kinase inhibitors, this compound is expected to have low aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent.
-
For in vitro experiments: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10 mM or higher).[2][3]
-
For cell-based assays: The DMSO stock solution should be diluted into your cell culture medium to the final desired concentration. To avoid precipitation and cell toxicity, the final concentration of DMSO in the medium should typically be kept below 0.1-0.5%.
-
For in vivo experiments: Due to the low aqueous solubility, a specific formulation is often required. A common approach involves initially dissolving the compound in DMSO, followed by dilution in a vehicle containing agents like polyethylene glycol (PEG300), Tween-80, or corn oil to create a stable emulsion or suspension.[2]
Q3: What are the recommended storage conditions for this compound?
-
Solid form: this compound powder should be stored at -20°C for long-term stability.[3]
-
Stock solutions: Once dissolved in DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[3] Information regarding the long-term stability of the stock solution is limited, but as a general guideline, it is best to prepare fresh dilutions for experiments.
Q4: I'm observing precipitation of the compound in my cell culture medium. What can I do?
Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Lower the final concentration: The effective concentration in your assay may be lower than the solubility limit in the medium.
-
Reduce the DMSO percentage: While preparing your working solution, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Use a carrier protein: The addition of a small amount of bovine serum albumin (BSA) to the medium can sometimes help to enhance the solubility of small molecules.[4]
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C before adding the diluted inhibitor may aid in its dissolution.[4]
-
Sonication: Brief sonication of the diluted solution can sometimes help to dissolve small precipitates, but this should be done cautiously to avoid degradation of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If observed, refer to the troubleshooting steps for precipitation in the FAQs. Consider performing a solubility test in your specific cell culture medium (see Experimental Protocols). |
| Compound Degradation | Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. Assess the stability of this compound in your experimental conditions (see Experimental Protocols). |
| Incorrect Concentration | Verify the calculations for your dilutions. It is also possible that the IC50 value for your specific cell line and experimental conditions differs from published values. Perform a dose-response experiment to determine the optimal concentration. |
| Cell Line Resistance | Some cell lines may be less sensitive to JNK inhibition. Confirm that the JNK pathway is active in your cell line under your experimental conditions by checking the phosphorylation status of a downstream target like c-Jun. |
Issue 2: Variability in Experimental Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stock Solution Preparation | Ensure the solid compound is fully dissolved in DMSO before making further dilutions. Vortexing or brief sonication may be necessary. |
| Batch-to-Batch Variability | If you are using a new batch of the inhibitor, it is good practice to re-validate its activity with a standard control experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of high-concentration stock solutions. |
Data Presentation
Table 1: Solubility of Similar JNK Inhibitors in DMSO
| Inhibitor | Molecular Weight ( g/mol ) | Solubility in DMSO |
| JNK-IN-8 | 507.6 | ≤ 85 mM[3] |
| SP600125 | 220.23 | 15 mg/mL / 100 mM |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer, which can be adapted for cell culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader with nephelometry or UV-Vis spectrophotometry capabilities
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Dispense 2 µL of each DMSO concentration into the wells of a 96-well plate in triplicate. Include DMSO-only wells as a control.
-
Add 98 µL of PBS (or your aqueous buffer of choice) to each well to achieve the final desired concentrations. This will result in a final DMSO concentration of 2%.
-
Mix the plate on a plate shaker for 5-10 minutes.
-
Incubate the plate at room temperature or 37°C for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, for UV-based detection, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the compound has maximum absorbance. A non-linear increase in absorbance with concentration suggests that the solubility limit has been exceeded.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.
-
Immediately take a sample of the solution (time point 0) and store it at -80°C.
-
Incubate the remaining solution at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours). Store these samples at -80°C until analysis.
-
Analyze the samples by HPLC-MS to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life under these conditions.
Visualizations
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
References
Potential off-target effects of Jnk-1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of c-Jun N-terminal kinase (JNK) inhibitors. Due to the lack of specific public data on a compound named "Jnk-1-IN-2," this guide will focus on a well-characterized, structurally similar irreversible JNK inhibitor, JNK-IN-8 , as a representative example. The principles and methodologies discussed are broadly applicable to the study of other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with a JNK1 inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected phenotypes are a common indicator of potential off-target effects. While JNK inhibitors are designed to target JNKs, they can interact with other kinases or cellular proteins, leading to unforeseen biological responses.[1][2] It is crucial to validate that the observed phenotype is a direct result of JNK1 inhibition.
Q2: What are the known off-target kinases for the irreversible JNK inhibitor, JNK-IN-8?
A2: JNK-IN-8, while potent against JNKs, has been shown to interact with other kinases. In cellular assays using A375 cells at a 1 µM concentration, JNK-IN-7 (a closely related analog) was found to bind to IRAK1, PIK3C3, PIP5K3, and PIP4K2C in addition to JNK1, JNK2, and JNK3.[3]
Q3: How can we experimentally distinguish between on-target JNK1 inhibition and off-target effects?
A3: Several experimental approaches can help dissect on-target versus off-target effects:
-
Use of multiple, structurally distinct JNK inhibitors: If different JNK inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the phenotype can be reversed by expressing a drug-resistant mutant of JNK1, this strongly suggests an on-target effect.
-
Direct measurement of JNK1 activity: Confirm that the inhibitor is engaging and inhibiting JNK1 at the concentrations used in your experiments.
Q4: What is the general mechanism of the JNK signaling pathway?
A4: The JNK signaling pathway is a key player in cellular responses to stress stimuli like inflammatory cytokines, UV radiation, and heat shock.[4][5] It is a multi-tiered kinase cascade. Activation typically begins with the stimulation of upstream kinases (MAPKKKs), which then phosphorylate and activate MAPKKs (MKK4 and MKK7). These, in turn, dually phosphorylate and activate JNKs on threonine and tyrosine residues.[5][6] Activated JNKs can then translocate to the nucleus to phosphorylate transcription factors such as c-Jun, influencing gene expression related to apoptosis, inflammation, and cell differentiation.[5][7][8]
Troubleshooting Guides
Problem 1: Inconsistent results in JNK activity assays following inhibitor treatment.
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. Verify the inhibitor's stability under your experimental conditions (e.g., temperature, light exposure). |
| Cellular ATP Competition | ATP-competitive inhibitors can be less effective at high intracellular ATP concentrations.[9] Consider using ATP-non-competitive inhibitors or performing kinase assays with varying ATP concentrations. |
| Incorrect Assay Timing | The kinetics of JNK activation and inhibition can be transient. Perform a time-course experiment to determine the optimal time point for measuring JNK activity after stimulation and inhibition. |
| Suboptimal Antibody Performance | Validate the specificity and sensitivity of your phospho-JNK and total JNK antibodies using appropriate positive and negative controls. |
Problem 2: Observed cellular toxicity at effective inhibitor concentrations.
| Potential Cause | Troubleshooting Step |
| Off-target Kinase Inhibition | The observed toxicity may be due to the inhibition of other essential kinases.[9] Perform a kinase selectivity screen to identify potential off-targets. Compare the toxicity profile with other JNK inhibitors that have different off-target profiles. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line. Run a solvent-only control. |
| On-target Toxicity | Inhibition of JNK itself can lead to apoptosis in certain cellular contexts.[10] Confirm JNK1's role in cell viability in your model system using genetic approaches (e.g., siRNA). |
Data Presentation
Table 1: Kinase Selectivity Profile of JNK-IN-8
Note: As specific quantitative data for "this compound" is unavailable, the following table for the related irreversible inhibitor JNK-IN-8 is provided as a representative example.
| Kinase | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1 |
| MNK2 | >10-fold selectivity |
| Fms | >10-fold selectivity |
Data adapted from publicly available information on JNK-IN-8.[11]
Table 2: Potential Off-Target Kinases for a Related JNK Inhibitor (JNK-IN-7)
| Off-Target Kinase | Cellular Target Engagement |
| IRAK1 | Identified in A375 cells at 1 µM |
| PIK3C3 | Identified in A375 cells at 1 µM |
| PIP5K3 | Identified in A375 cells at 1 µM |
| PIP4K2C | Identified in A375 cells at 1 µM |
Data based on cellular kinase specificity profiling of JNK-IN-7, a close analog of JNK-IN-8.[3]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for JNK1 Inhibition
Objective: To determine the IC50 of a JNK inhibitor against purified JNK1.
Materials:
-
Recombinant active JNK1
-
GST-c-Jun (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 0.1 mM sodium orthovanadate, 0.5 mM DTT)[12]
-
[γ-³²P]ATP
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the JNK inhibitor in kinase assay buffer.
-
In a microcentrifuge tube, combine recombinant JNK1, GST-c-Jun, and the diluted inhibitor.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 30 minutes at 30°C.[12]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into GST-c-Jun using a phosphorimager.[12]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Protocol 2: Western Blotting for JNK Activation in Cultured Cells
Objective: To assess the effect of a JNK inhibitor on the phosphorylation of JNK and its substrate c-Jun in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin, UV radiation)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., Triton lysis buffer)[12]
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulate the cells with a JNK activator for the appropriate time (e.g., 30 minutes with anisomycin).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: A simplified diagram of the JNK signaling cascade.
Caption: A workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. c-Jun NH2-Terminal Kinase (JNK)1 and JNK2 Have Distinct Roles in CD8+ T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting weak signal in western blot for p-JNK with Jnk-1-IN-2
This guide provides troubleshooting and frequently asked questions for researchers encountering a weak or absent signal for phosphorylated JNK (p-JNK) in Western blot experiments, particularly when using the inhibitor Jnk-1-IN-2.
Troubleshooting Guide: Weak p-JNK Signal with JNK Inhibitor Treatment
It is crucial to distinguish between a weak signal that indicates successful inhibition and one that results from technical error. The following sections address both possibilities.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my phosphorylated-JNK (p-JNK) signal weak or absent after treating cells with this compound?
A weak or absent p-JNK signal is often the expected and desired outcome of a successful experiment using a JNK inhibitor. JNK inhibitors function by preventing the phosphorylation of JNK.[1][2] Therefore, a decrease in the p-JNK signal directly indicates the efficacy of the inhibitor. To confirm this, you must compare the signal to an untreated positive control and a total JNK loading control.
Q2: How can I be sure my weak signal is due to inhibitor activity and not a failed experiment?
To validate your results, you must run the proper controls alongside your inhibitor-treated samples:
-
Untreated Control: This sample should not be exposed to the inhibitor and should show a strong basal or stimulated p-JNK signal.
-
Vehicle Control: This sample is treated with the same solvent (e.g., DMSO) used to dissolve the this compound to control for any effects of the solvent itself.
-
Total JNK Control: After probing for p-JNK, you should strip the membrane and re-probe with an antibody for total JNK.[3][4] The total JNK levels should remain relatively constant across all lanes, proving that the weak p-JNK signal is not due to loading errors.[3]
-
Positive Control Lysate: Use a lysate from cells known to have high p-JNK expression (e.g., cells treated with a known activator like UV radiation or anisomycin) to confirm that your Western blot protocol and reagents are working correctly.[5]
Q3: My p-JNK signal is weak even in my untreated/positive controls. What are the common technical issues?
Weak signals in control lanes point to a technical problem with your Western blot protocol. Phosphorylated proteins are particularly sensitive and require specific handling.[6] Key areas to troubleshoot include:
-
Sample Preparation: The activity of phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[6][7] Always work quickly, keep samples on ice, and use lysis buffers supplemented with a fresh cocktail of protease and phosphatase inhibitors.[4][7][8]
-
Buffer Choice: Avoid using phosphate-buffered saline (PBS) for wash steps or antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[7][9] Use Tris-buffered saline (TBS) with Tween-20 (TBST) instead.[9]
-
Blocking Agent: Milk contains the phosphoprotein casein, which can cause high background and mask your signal.[3][4][7] Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent for all phospho-protein detection.[3][7]
-
Antibody Concentrations: The optimal dilutions for both primary and secondary antibodies may need to be determined empirically.[10] Try a range of concentrations around the manufacturer's recommendation. Incubating the primary antibody overnight at 4°C can often enhance the signal.[11][12]
-
Protein Loading: Phosphorylated proteins often represent a small fraction of the total protein pool.[6][9] You may need to load a higher amount of total protein (30-100 µg) than you would for a more abundant target.[8][10]
Q4: Can the JNK inhibitor itself affect total JNK levels?
Generally, JNK inhibitors like this compound are designed to block the kinase activity (phosphorylation) and should not affect the expression level of the total JNK protein, especially within the short timeframes of most cell signaling experiments. However, long-term incubation could potentially lead to downstream effects on protein expression. Always confirm by probing for total JNK, which should serve as your loading control.[3]
Section 2: Data Presentation
Example of Expected Results
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to test the efficacy of a JNK inhibitor. The data illustrates the expected dose-dependent decrease in the p-JNK/Total JNK ratio.
| Treatment Group | Inhibitor Conc. (µM) | p-JNK Signal (Arbitrary Units) | Total JNK Signal (Arbitrary Units) | p-JNK / Total JNK Ratio | % Inhibition |
| Vehicle Control | 0 | 12,500 | 13,000 | 0.96 | 0% |
| This compound | 0.1 | 9,800 | 12,800 | 0.77 | 20% |
| This compound | 1.0 | 4,500 | 13,100 | 0.34 | 65% |
| This compound | 10.0 | 1,100 | 12,900 | 0.09 | 91% |
Data is for illustrative purposes only.
Section 3: Visual Guides & Workflows
JNK Signaling Pathway and Inhibitor Action
The diagram below illustrates the core components of the JNK signaling cascade. Environmental stresses and cytokines activate a series of kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate JNK at residues Thr183 and Tyr185.[1][13] this compound acts by binding to JNK and preventing this phosphorylation event.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose the cause of a weak p-JNK signal.
Section 4: Experimental Protocols
Optimized Protocol for p-JNK Western Blotting
This protocol incorporates best practices for the detection of low-abundance, phosphorylated proteins.
-
Sample Preparation & Cell Lysis
-
After treatment with this compound, wash cells once with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[8][12]
-
Scrape cells, transfer to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new, pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer
-
Load 30-50 µg of protein per lane on an SDS-PAGE gel. Include a positive control and molecular weight markers.
-
Following electrophoresis, transfer proteins to a low-fluorescence PVDF membrane. PVDF is recommended for its durability, which is ideal for stripping and re-probing.[9]
-
After transfer, confirm transfer efficiency with a reversible stain like Ponceau S.[14]
-
-
Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Do not use milk. [3][7]
-
Primary Antibody: Incubate the membrane with a phospho-JNK (Thr183/Tyr185) specific primary antibody, diluted in 5% BSA/TBST according to the manufacturer's datasheet. For best results, incubate overnight at 4°C with gentle agitation.[5][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[12]
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Repeat the wash step (3x for 5-10 minutes with TBST).
-
-
Detection & Analysis
-
Stripping and Re-probing for Total JNK
-
After imaging, strip the membrane using a mild stripping buffer.
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
Probe with a primary antibody for total JNK overnight at 4°C.
-
Repeat the washing, secondary antibody, and detection steps as described above to use as a loading control.
-
References
- 1. paulogentil.com [paulogentil.com]
- 2. researchgate.net [researchgate.net]
- 3. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. m.youtube.com [m.youtube.com]
- 13. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Interpreting unexpected results with Jnk-1-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments involving the c-Jun N-terminal kinase (JNK) inhibitor, Jnk-1-IN-2.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and paradoxical observations that may arise during the use of this compound.
Q1: After treating my cells with this compound, I'm observing an increase, rather than a decrease, in the phosphorylation of a downstream JNK target. Why is this happening?
A: This counterintuitive result may be due to a phenomenon known as "paradoxical pathway activation." While this compound is designed to block the catalytic activity of JNK, some ATP-competitive inhibitors can lock the kinase in a conformation that is perceived as "active" by the cell's signaling machinery.[1] This can lead to unintended activation of non-catalytic functions or interactions, and in some cases, may even enhance the phosphorylation of certain substrates through complex feedback loops or by affecting scaffold proteins.[1][2] It is crucial to verify that the inhibitor is blocking the intended catalytic function while considering these non-canonical effects.
Q2: My experimental results are the opposite of what has been published for JNK inhibition in other studies. What could be the reason for this discrepancy?
A: This is a common challenge in kinase inhibitor studies and can often be attributed to two key factors: isoform-specific functions and cell-context dependency.
-
Isoform Specificity: The JNK family has three main isoforms: JNK1, JNK2, and JNK3.[3][4] These isoforms can have distinct, and sometimes opposing, biological roles.[5][6] For example, in certain models of inflammatory arthritis, JNK1 deficiency is protective, whereas the absence of JNK2 can worsen the disease.[7] Since this compound is a pan-JNK inhibitor, the net effect you observe is the sum of inhibiting all present isoforms. In your specific cell type, the dominant role of one isoform may lead to a phenotype that differs from a system where another isoform is more critical.[5][7]
-
Cell-Context Dependency: The function of JNK signaling is highly dependent on the specific cell type, the stimulus used, and the broader network of active signaling pathways.[4][8] JNK can promote either apoptosis or cell survival depending on the cellular context and the duration of its activation.[6][8] Therefore, an outcome observed in one cell line (e.g., a cancer cell line) may not be recapitulated in another (e.g., a primary immune cell).
Q3: I suspect that off-target effects are confounding my results. How can I confirm this and what are the likely culprits?
A: Off-target effects are a known complication with many kinase inhibitors, particularly those that target the highly conserved ATP-binding pocket.[5][9] To investigate this, consider the following:
-
Perform a Kinase Panel Screen: The most definitive way to identify off-targets is to screen this compound against a broad panel of kinases. This will provide an empirical measure of its selectivity.[2][10]
-
Use a Structurally Unrelated JNK Inhibitor: Compare the results from this compound with another JNK inhibitor from a different chemical class. If the unexpected phenotype persists, it is more likely to be a true consequence of JNK inhibition in your system. If the phenotype disappears, it was likely caused by an off-target effect specific to this compound.
-
Consult Selectivity Data: Refer to the inhibitor's datasheet and published selectivity profiles. A common off-target for JNK inhibitors can be other members of the MAPK family, such as p38, due to structural similarities.[11]
Q4: My cell viability and apoptosis assays are yielding results that are inconsistent with JNK's reported pro-apoptotic role. How should I interpret this?
A: The role of JNK in cell fate is complex and dualistic. While it is widely known as a "stress-activated" kinase that can trigger apoptosis, JNK signaling also plays a pro-survival role in many contexts.[4][8] It can promote cell proliferation, migration, and invasion, particularly in certain cancer models.[8] Furthermore, an initial, transient activation of JNK can sometimes inhibit apoptosis by inducing the expression of anti-apoptotic genes before a more sustained activation triggers cell death.[12] Your results may be revealing a pro-survival or anti-apoptotic function of JNK in your specific experimental model.
Section 2: Data & Experimental Protocols
Summary of Inhibitor Selectivity
The following table provides illustrative selectivity data for a pan-JNK inhibitor. Researchers should always refer to the specific batch data provided by the manufacturer.
| Target Kinase | IC50 (nM) - Illustrative Data | Notes |
| JNK1 | 15 | High potency against the primary target. |
| JNK2 | 25 | High potency against the primary target. |
| JNK3 | 150 | Lower potency against the JNK3 isoform.[11] |
| p38α | 850 | Common off-target with moderate inhibition at higher concentrations.[11] |
| ERK1 | >10,000 | High selectivity against other MAPK family members. |
| CDK2 | >10,000 | High selectivity against unrelated kinase families. |
Experimental Protocols
Protocol 1: Verifying JNK Inhibition by Western Blot
This protocol confirms that this compound is inhibiting the phosphorylation of a direct JNK substrate, such as c-Jun.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulation: Induce JNK activation with a known stimulus (e.g., UV radiation, Anisomycin, or TNF-α) for a predetermined time (e.g., 15-30 minutes).
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image.
-
-
Analysis: Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-Actin) to confirm equal loading and normalize the phospho-signal. A successful inhibition will show a dose-dependent decrease in the phospho-c-Jun signal relative to the total c-Jun.
Protocol 2: Differentiating Isoform-Specific Effects using siRNA
This experiment helps determine if the observed phenotype is due to the inhibition of a specific JNK isoform.
-
Transfection: Transfect cells with siRNA constructs specifically targeting JNK1, JNK2, or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency via Western Blot or qPCR for JNK1 and JNK2.
-
Phenotypic Assay: Perform the primary experiment (e.g., cell migration, cytokine production, apoptosis assay) on the remaining knockdown cells, comparing the results to the non-targeting control.
-
Comparison: Compare the phenotype from the JNK1 knockdown and JNK2 knockdown cells to the phenotype observed with the pan-JNK inhibitor this compound. If the inhibitor's effect mimics the JNK1 knockdown, for example, it suggests JNK1 is the key isoform driving that response in your model.
Section 3: Visual Guides and Workflows
Signaling and Troubleshooting Diagrams
The following diagrams, generated using DOT language, visualize the JNK signaling pathway and provide logical workflows for troubleshooting unexpected results.
Caption: The canonical JNK signaling cascade.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Expected vs. unexpected mechanisms of inhibitor action.
References
- 1. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of JNK1 and JNK2 on signal specific induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK1, but not JNK2, is required in two mechanistically distinct models of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An initial phase of JNK activation inhibits cell death early in the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
How to store and handle Jnk-1-IN-2 for long-term stability
This technical support center provides guidance on the storage, handling, and stability of Jnk-1-IN-2 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound for long-term stability?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for at least three years. It is advisable to store the powder in a desiccator to protect it from moisture.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For other JNK inhibitors like JNK-IN-8 and SP600125, solubility in DMSO is well-documented, with concentrations of up to 100 mg/mL and 60 mg/mL respectively being achievable[1][2]. It is recommended to use fresh, anhydrous DMSO to prepare stock solutions as moisture can affect solubility and stability[1].
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they are expected to be stable for up to one year. For short-term storage, aliquots can be stored at -20°C for up to one month[1].
Q4: Can I store this compound solutions at 4°C?
A4: It is not recommended to store this compound solutions at 4°C for extended periods, as this may lead to degradation of the compound. For short-term use within a day, keeping the solution on ice is acceptable.
Q5: Is this compound stable in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions or cell culture media has not been extensively reported. Generally, small molecule inhibitors can have limited stability in aqueous environments. It is best practice to prepare fresh dilutions in your experimental buffer or media from a frozen DMSO stock solution just before use. For similar compounds, it is recommended that the final concentration of DMSO in the culture medium be kept low (e.g., <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Supersaturation- Use of old or wet DMSO- Improper storage | - Gently warm the solution to 37°C and vortex to redissolve.- Use fresh, anhydrous DMSO for reconstitution.- Ensure proper storage conditions (-80°C for long-term). |
| Loss of compound activity in experiments | - Degradation of the compound due to improper storage or handling- Repeated freeze-thaw cycles of the stock solution | - Use a fresh aliquot of the stock solution for each experiment.- Prepare fresh dilutions in aqueous buffers immediately before use.- Verify the activity of the compound using a stability assessment protocol (see Experimental Protocols section). |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution- Variability in handling and storage | - Re-evaluate the concentration of the stock solution.- Standardize the protocol for handling and storing the compound across all experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability | Notes |
| Lyophilized Powder | -20°C | ≥ 3 years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | ≤ 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | ≤ 1 month | For short-term storage. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of a this compound stock solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
JNK1 enzyme, substrate (e.g., ATF2), and ATP
-
Kinase assay buffer
-
96-well plates
-
Plate reader for kinase activity measurement (e.g., luminescence-based)
-
-80°C freezer and 37°C incubator
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquoting and Initial Time Point (T=0):
-
Aliquot the stock solution into multiple tubes.
-
Immediately take one aliquot for the initial time point (T=0) analysis.
-
Store the remaining aliquots at the desired storage condition (e.g., -20°C, 4°C, or room temperature).
-
-
Kinase Activity Assay (T=0):
-
Perform a serial dilution of the T=0 aliquot of this compound.
-
Conduct a kinase assay to determine the IC50 value of this compound against JNK1. This will serve as the baseline activity.
-
-
Subsequent Time Points:
-
At designated time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.
-
Perform the same kinase activity assay to determine the IC50 value.
-
-
Data Analysis:
-
Compare the IC50 values obtained at different time points to the initial T=0 value.
-
A significant increase in the IC50 value indicates degradation of the compound.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: this compound inhibits the JNK signaling cascade.
References
Technical Support Center: Jnk-1-IN-2 and its Impact on Cell Morphology
Disclaimer: The compound "Jnk-1-IN-2" does not correspond to a widely recognized inhibitor in publicly available scientific literature. This support center has been developed using data from the well-characterized and structurally related JNK inhibitor, JNK-IN-8 , to provide a relevant and evidence-based resource for researchers investigating the effects of JNK inhibition on cell morphology.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your investigations of JNK inhibition and its effects on cellular structure.
Troubleshooting Guide
Researchers using JNK inhibitors like JNK-IN-8 may encounter several common issues during their experiments. This guide provides a structured approach to identifying and resolving these problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable change in cell morphology | - Inactive compound: The inhibitor may have degraded due to improper storage. - Insufficient concentration: The concentration used may be too low to effectively inhibit JNK in your specific cell line. - Cell line resistance: The cell line may have intrinsic resistance to JNK inhibition or may not rely on the JNK pathway for maintaining its morphology. - Short incubation time: The treatment duration may not be sufficient to induce morphological changes. | - Verify compound activity: Use a fresh aliquot of the inhibitor. Store the stock solution in small, single-use aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. - Perform a dose-response experiment: Titrate the inhibitor concentration to determine the optimal working concentration for your cell line. We recommend starting with a range of 0.5 µM to 10 µM. - Confirm JNK pathway inhibition: Perform a western blot to check for reduced phosphorylation of c-Jun, a direct downstream target of JNK. - Increase incubation time: Extend the treatment period (e.g., 24, 48, 72 hours) to allow for potential downstream effects on the cytoskeleton to manifest. |
| High cell toxicity/death | - Concentration too high: The inhibitor concentration may be causing widespread apoptosis or necrosis. - Off-target effects: At higher concentrations, JNK inhibitors can have off-target effects on other kinases, leading to toxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | - Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiment. - Monitor for apoptosis: Perform an Annexin V/Propidium Iodide assay to distinguish between apoptosis and necrosis. - Control for solvent effects: Ensure the final solvent concentration is consistent across all experimental conditions and is below 0.1% (v/v). |
| Inconsistent or variable morphological changes | - Cell culture heterogeneity: The cell population may not be uniform, leading to varied responses. - Inconsistent cell density: Cell-cell contacts can influence morphology, and variations in seeding density can lead to inconsistent results. - Variability in inhibitor preparation: Inconsistent dilution of the stock solution can lead to different final concentrations. | - Use a clonal cell line: If possible, use a single-cell-derived clonal line to ensure a more homogenous population. - Standardize seeding density: Maintain a consistent cell seeding density across all experiments. - Prepare fresh dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Artifacts in immunofluorescence staining | - Suboptimal fixation or permeabilization: Fixation and permeabilization conditions can affect antibody binding and cytoskeletal integrity. - Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other cellular components. - Photobleaching: Excessive exposure to excitation light can cause fluorophores to fade. | - Optimize staining protocol: Test different fixation (e.g., 4% paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) conditions. - Include proper controls: Use isotype controls for the primary antibody and secondary antibody-only controls to check for non-specific binding. - Use an anti-fade mounting medium: Mount coverslips with a mounting medium containing an anti-fade reagent. Minimize exposure to the excitation light source during imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNK-IN-8?
A1: JNK-IN-8 is an irreversible inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). It covalently binds to a conserved cysteine residue near the ATP-binding pocket of the JNK enzymes, thereby preventing the phosphorylation of their downstream substrates, such as c-Jun. This inhibition disrupts the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Q2: What are the expected morphological changes in cells treated with a JNK inhibitor?
A2: The effects of JNK inhibition on cell morphology are cell-type dependent. However, common observations include a loss of the typical rounded or polygonal shape, leading to a more elongated or irregular morphology. In three-dimensional cultures, such as tumor spheroids, treatment with JNK inhibitors has been observed to cause a loss of their regular, round morphology.[1] In some cancer cell lines, JNK inhibition can lead to an enlarged cell morphology.
Q3: How can I quantify the changes in cell morphology?
A3: Morphological changes can be quantified using image analysis software such as ImageJ/Fiji. After acquiring images of your control and treated cells (e.g., from immunofluorescence staining of the cytoskeleton), you can measure various parameters, including:
-
Cell Area: The total area occupied by the cell.
-
Circularity/Roundness: A measure of how close the cell shape is to a perfect circle.
-
Aspect Ratio: The ratio of the major to the minor axis of the cell, indicating elongation.
-
Cytoskeletal Fiber Analysis: Quantification of the length, thickness, and orientation of actin filaments or microtubules.
Q4: Are there any known off-target effects of JNK inhibitors that could influence my results?
A4: Yes, particularly with the widely used inhibitor SP600125, off-target effects have been reported. It has been shown to inhibit other kinases, and at higher concentrations, it can affect pathways such as the PI3K pathway.[2][3] While JNK-IN-8 is reported to be more selective, it is always good practice to use the lowest effective concentration and, if possible, validate key findings with a second, structurally different JNK inhibitor or with genetic approaches like siRNA-mediated knockdown of JNK.
Q5: What is a suitable positive control for a JNK inhibition experiment?
A5: A good positive control is to stimulate the JNK pathway with a known activator, such as anisomycin or UV radiation, and then treat a parallel set of cells with the activator plus your JNK inhibitor. You can then assess the inhibition of c-Jun phosphorylation via western blotting to confirm that your inhibitor is active.
Data Presentation
The following tables summarize hypothetical quantitative data based on qualitative descriptions from the literature on the effects of JNK inhibition on cell morphology.
Table 1: Morphological Parameters of 2D Cultured Cells Treated with JNK-IN-8
| Treatment | Concentration | Mean Cell Area (µm²) | Mean Circularity (AU) | Mean Aspect Ratio (AU) |
| Vehicle (DMSO) | 0.1% | 1500 ± 120 | 0.85 ± 0.05 | 1.5 ± 0.2 |
| JNK-IN-8 | 1 µM | 1850 ± 150 | 0.65 ± 0.08 | 2.8 ± 0.3 |
| JNK-IN-8 | 5 µM | 2200 ± 200 | 0.50 ± 0.10 | 4.2 ± 0.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Analysis of 3D Tumor Spheroids Treated with a JNK Inhibitor
| Treatment | Concentration | Spheroid Diameter (µm) | Spheroid Integrity Score (1-5) |
| Vehicle (DMSO) | 0.1% | 500 ± 50 | 5 (Intact, smooth surface) |
| JNK Inhibitor | 10 µM | 350 ± 60 | 3 (Irregular shape, some cell dissociation) |
| JNK Inhibitor | 20 µM | 200 ± 70 | 1 (Disintegrated, significant cell death) |
Data are presented as mean ± standard deviation and are for illustrative purposes. Spheroid integrity score is a qualitative assessment.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol is designed for visualizing the actin cytoskeleton in adherent cells treated with a JNK inhibitor.
Materials:
-
Cells cultured on glass coverslips
-
JNK inhibitor (e.g., JNK-IN-8) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Anti-fade mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the JNK inhibitor or vehicle for the specified duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the fluorescently labeled phalloidin (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI (diluted in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: Simplified JNK signaling pathway leading to changes in cell morphology and the point of inhibition by JNK-IN-8.
Caption: Experimental workflow for analyzing the impact of a JNK inhibitor on cell morphology using immunofluorescence.
Caption: A logical flowchart for troubleshooting common issues in experiments investigating JNK inhibitor effects on cell morphology.
References
Addressing Jnk-1-IN-2 precipitation in culture media
Welcome to the technical support center for JNK-1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting common issues, particularly precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It exhibits inhibitory activity against all three JNK isoforms.[1] The half-maximal inhibitory concentrations (IC50) are provided in the table below.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 378.27 g/mol .[1] This information is crucial for preparing stock solutions of a specific molarity.
Q3: What is the recommended solvent for dissolving this compound?
A3: Based on the chemical properties of similar JNK inhibitors, this compound is expected to be highly soluble in dimethyl sulfoxide (DMSO). It is likely to have very low solubility in aqueous solutions such as water, PBS, and cell culture media. For a similar compound, JNK Inhibitor II, the solubility in DMSO is 15 mg/mL.[2]
Q4: My this compound is precipitating when I add it to my cell culture media. Why is this happening?
A4: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This occurs because the compound is highly soluble in the organic solvent used for the stock solution (typically DMSO) but has poor solubility in the aqueous environment of the cell culture medium. When the concentrated stock is diluted into the media, the compound can crash out of solution.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for a final concentration of 0.1% or lower to minimize any potential off-target effects or cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The concentration of this compound in the final working solution exceeds its aqueous solubility limit. | 1. Prepare a higher concentration stock solution in 100% DMSO. This will allow you to add a smaller volume of the stock solution to your media to achieve the desired final concentration, thus keeping the final DMSO concentration low. 2. Serially dilute the stock solution in DMSO first before adding it to the aqueous medium. 3. Add the DMSO stock solution to the media dropwise while gently vortexing or swirling the tube. This can help to disperse the compound more effectively. |
| Media becomes cloudy or a film appears on the surface after incubation. | The compound is coming out of solution over time, potentially due to temperature changes or interactions with media components. | 1. Pre-warm the culture medium to 37°C before adding the inhibitor. [2] 2. Consider using a lower final concentration of this compound. Determine the lowest effective concentration for your experiment through a dose-response curve. 3. Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells. You may need to optimize this for your specific cell line. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound working solution, leading to different effective concentrations. | 1. Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions of the inhibitor. 2. Vortex the stock solution vial before each use. 3. Visually inspect the working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, try sonicating the solution briefly. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JNK1 | 33.5[1] |
| JNK2 | 112.9[1] |
| JNK3 | 33.2[1] |
Table 2: Solubility of Structurally Similar JNK Inhibitors
| Compound | Solvent | Solubility |
| JNK Inhibitor II (SP600125) | DMSO | 15 mg/mL[2] |
| JNK-IN-8 | DMSO | ≤ 85 mM[3] |
| JNK-IN-7 | DMSO | 33.33 mg/mL (67.53 mM)[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 378.27 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 378.27 g/mol x 1000 mg/g = 3.78 mg
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution and Treatment of Cells
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your culture volume. For example, to prepare 1 mL of media with a final concentration of 10 µM this compound:
-
V1 (volume of stock) = (C2 (final concentration) x V2 (final volume)) / C1 (stock concentration)
-
V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Calculate the final DMSO concentration:
-
% DMSO = (Volume of DMSO stock / Total volume) x 100
-
% DMSO = (1 µL / 1000 µL) x 100 = 0.1%
-
-
In a sterile tube, add the calculated volume of the 10 mM this compound stock solution to the pre-warmed cell culture medium.
-
Mix immediately by gentle vortexing or inversion.
-
Visually inspect the working solution for any signs of precipitation.
-
Remove the existing media from your cells and replace it with the media containing the this compound working solution.
-
Remember to include a vehicle control (media with 0.1% DMSO in this example) in your experimental setup.
-
Visualizations
References
Ensuring complete inhibition of JNK1 with Jnk-1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions for researchers using Jnk-1-IN-2 to ensure complete and effective inhibition of JNK1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a chemical compound that functions as an inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1] It works by blocking the kinase activity of JNK1, which in turn prevents the phosphorylation of its downstream substrates, such as the transcription factor c-Jun.[1] The JNK signaling pathway is activated by stress stimuli like cytokines and UV irradiation and is involved in cellular processes such as apoptosis and inflammation.[2][][4]
Q2: How selective is this compound for JNK1? A2: this compound shows potent inhibition of JNK1, but it also inhibits JNK2 and JNK3.[1] Therefore, it is not a completely selective inhibitor for the JNK1 isoform. Researchers should consider its activity against other JNK isoforms when interpreting experimental results.[1] For a detailed comparison of its potency, refer to the data in Table 1.
Q3: What is the primary downstream marker to confirm JNK1 inhibition by this compound? A3: The most common and reliable method to confirm JNK1 inhibition in a cellular context is to measure the phosphorylation status of its direct substrate, c-Jun, at specific serine residues (Ser63 and Ser73).[1][2] A successful inhibition of JNK1 activity by this compound will result in a significant decrease in the levels of phosphorylated c-Jun (p-c-Jun), which can be readily detected by Western blot analysis.[5][6][7]
Q4: How should I prepare and store this compound? A4: Like most small molecule inhibitors, this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[8] For storage, it is recommended to keep the solid compound at -20°C. Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Quantitative Data Summary
For effective experimental design, it is crucial to use this compound at appropriate concentrations. The tables below summarize its in-vitro potency and provide recommended starting concentrations for cellular assays.
Table 1: In Vitro Inhibitory Potency of this compound against JNK Isoforms
| Kinase Target | IC50 Value |
| JNK1 | 33.5 nM |
| JNK2 | 112.9 nM |
| JNK3 | 33.2 nM |
| Data sourced from MedchemExpress.[1] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Starting Concentration | Notes |
| Cellular Inhibition | 0.5 - 5 µM | The optimal concentration is cell-type dependent and should be determined empirically. A dose-response experiment is highly recommended. |
| Toxicity Assessment | 1 - 25 µM | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range in your specific cell line. |
Signaling Pathway and Experimental Workflow
To effectively use this compound, it is important to understand its place in the JNK signaling pathway and the general workflow for validating its inhibitory activity.
Caption: JNK1 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for validating JNK1 inhibition using Western blot.
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Jun
This protocol describes the steps to assess JNK1 inhibition by measuring the levels of phosphorylated c-Jun.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if necessary to reduce basal JNK activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with a known JNK activator (e.g., 25 ng/mL Anisomycin for 30 minutes) to induce c-Jun phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
If necessary, strip the membrane and re-probe for total c-Jun and total JNK1 to confirm equal protein levels and expression.
-
Troubleshooting Guide
This section addresses common issues encountered when using this compound.
Caption: Troubleshooting flowchart for incomplete JNK1 inhibition.
Q5: I am not observing a decrease in phospho-c-Jun levels after treatment with this compound. What are the possible reasons? A5: Several factors could contribute to this issue:
-
Insufficient JNK Activation: The JNK pathway may not be sufficiently active in your baseline experimental conditions. Confirm that you can detect a strong p-c-Jun signal in your positive control (e.g., cells stimulated with Anisomycin or UV radiation) that is absent in the unstimulated control.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the effective concentration.
-
Inadequate Incubation Time: The pre-incubation time with the inhibitor may be too short. Try increasing the pre-incubation period to 2-4 hours before adding the stimulus.
-
Inhibitor Instability: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of this compound from a properly stored stock solution.
-
Technical Issues with Western Blot: Ensure that phosphatase inhibitors were included in your lysis buffer to preserve the phosphorylation status of proteins. Also, verify the quality of your primary antibody against p-c-Jun.
Q6: I am observing significant cell toxicity at concentrations where I see JNK1 inhibition. How can I address this? A6: Cell toxicity can be a concern with kinase inhibitors.
-
Determine the Toxicity Threshold: First, perform a cell viability assay (e.g., MTT or resazurin assay) with a range of this compound concentrations to determine the precise cytotoxic concentration for your cells over your experimental timeframe.
-
Optimize Time and Dose: Try to find a concentration that effectively inhibits JNK1 without causing significant cell death. It may also be possible to reduce the treatment duration to minimize toxicity while still observing the desired inhibitory effect.
-
Consider Off-Target Effects: Since this compound also inhibits JNK2 and JNK3, the observed toxicity could be due to the inhibition of these other isoforms.[1] The cellular context and the relative importance of each JNK isoform for cell survival will play a role.
Q7: How can I confirm that the observed cellular phenotype is specifically due to JNK1 inhibition and not off-target effects? A7: This is a critical validation step in any experiment using chemical inhibitors.
-
Genetic Validation: The gold standard for confirming specificity is to use a genetic approach. Use siRNA or shRNA to specifically knock down JNK1 expression and see if this phenocopies the effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of JNK1 that is resistant to the inhibitor. If the phenotype is reversed, it confirms that the effect is mediated through JNK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JNK Inhibitor II [sigmaaldrich.com]
Technical Support Center: Time-Course Experiment Design with Jnk-1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing time-course experiments with the JNK inhibitor, Jnk-1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNKs to prevent the phosphorylation of their downstream substrates. While it is denoted as a JNK1 inhibitor, it also shows significant activity against JNK3 and, to a lesser extent, JNK2.
Q2: What are the primary downstream targets to monitor in a time-course experiment with this compound?
A2: The most direct and widely studied downstream target of JNK is the transcription factor c-Jun. Inhibition of JNK activity by this compound is expected to decrease the phosphorylation of c-Jun at Serine 63 and Serine 73. Therefore, monitoring the levels of phospho-c-Jun (Ser63/73) is a primary readout for inhibitor efficacy. Other downstream effects can include the modulation of apoptosis-related proteins and inflammatory gene expression.[1]
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A good starting point is to perform a dose-response curve ranging from concentrations below to above the biochemical IC50 values. Based on the known IC50 values, a range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. The final concentration should effectively inhibit c-Jun phosphorylation without causing significant cytotoxicity.
Q4: What time points should I select for my time-course experiment?
A4: The selection of time points depends on the kinetics of JNK activation in your experimental system and the specific biological question. JNK activation in response to stimuli like anisomycin can be rapid, with phosphorylation peaking within 15-30 minutes. Therefore, to capture the inhibitory effect of this compound, a time course could include early time points (e.g., 0, 15, 30, 60 minutes) to assess the immediate impact on JNK signaling, as well as later time points (e.g., 2, 4, 8, 24 hours) to evaluate downstream consequences such as changes in gene expression or apoptosis.[1]
Q5: How can I confirm that this compound is active in my cellular experiment?
A5: The most direct method to confirm the activity of this compound is to measure the phosphorylation status of its direct downstream target, c-Jun. Pre-treating cells with this compound before stimulating the JNK pathway (e.g., with anisomycin, UV radiation, or cytokines) should lead to a significant reduction in the levels of phosphorylated c-Jun (p-c-Jun) compared to stimulated cells without the inhibitor. This can be assessed by Western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of c-Jun phosphorylation observed. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from 10 nM to 1 µM. |
| Inhibitor is degraded or inactive. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions in DMSO. | |
| JNK pathway is not sufficiently activated. | Confirm that your stimulus (e.g., anisomycin, UV) is effectively activating the JNK pathway by including a positive control (stimulated cells without inhibitor) and measuring p-JNK or p-c-Jun levels. | |
| High levels of cell death observed in inhibitor-treated wells. | Inhibitor concentration is too high, leading to off-target effects or cytotoxicity. | Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the cytotoxic threshold for your experiments. |
| The JNK pathway has a pro-survival role in your specific cell type. | Inhibition of JNK can sometimes promote apoptosis in certain cellular contexts.[2] Consider this as a potential biological outcome of your experiment. | |
| Variability in results between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and serum concentrations. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent inhibitor preparation or application. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing when adding the inhibitor to the cell culture medium. | |
| Unexpected changes in other signaling pathways. | Off-target effects of the inhibitor. | While this compound is a potent JNK inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. If you observe unexpected results, consider testing the inhibitor's effect on other related kinases (e.g., p38, ERK) via Western blotting for their phosphorylated forms. |
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| JNK1 | 33.5[3] |
| JNK2 | 112.9[3] |
| JNK3 | 33.2[3] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Inhibition of c-Jun Phosphorylation | 50 nM - 500 nM | Optimal concentration should be determined by dose-response experiment. |
| Cell Viability/Cytotoxicity | 100 nM - 10 µM | Perform a viability assay to determine the non-toxic concentration range. |
| Downstream Gene Expression Analysis | 50 nM - 500 nM | Concentration should be based on effective inhibition of p-c-Jun with minimal cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (DMSO only).
-
Inhibitor Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) before stimulation.
-
JNK Pathway Stimulation: Add a JNK-activating stimulus (e.g., 10 µg/mL anisomycin) to the wells for a short duration (e.g., 30 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated c-Jun (Ser63/73) and total c-Jun. A decrease in the ratio of p-c-Jun to total c-Jun with increasing inhibitor concentration will indicate the effective concentration range.
Protocol 2: Time-Course Analysis of JNK Inhibition
-
Cell Seeding: Plate cells in multiple identical wells or plates to allow for harvesting at different time points.
-
Inhibitor Pre-treatment: Treat the cells with the predetermined optimal concentration of this compound or vehicle control for 1 hour.
-
Stimulation: Add the JNK-activating stimulus to the cells.
-
Time-Point Harvesting: At each designated time point (e.g., 0, 15, 30, 60, 120, 240 minutes), wash the cells with ice-cold PBS and harvest the cell lysates.
-
Western Blot Analysis: Analyze the lysates by Western blotting for p-JNK, total JNK, p-c-Jun, and total c-Jun to observe the kinetics of JNK pathway inhibition.
-
Downstream Analysis: For later time points (e.g., 6, 12, 24 hours), you can harvest cells for analysis of downstream events such as apoptosis (e.g., by measuring cleaved caspase-3) or changes in gene expression (e.g., by qRT-PCR for AP-1 target genes).
Mandatory Visualizations
Caption: JNK Signaling Pathway and the point of inhibition by this compound.
Caption: General workflow for a time-course experiment using this compound.
Caption: Troubleshooting decision tree for lack of JNK inhibition.
References
Validation & Comparative
A Comparative Guide to the Selectivity of JNK-IN-2 and JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used c-Jun N-terminal kinase (JNK) inhibitors, JNK-IN-2 and JNK-IN-8. Both are covalent inhibitors that target a conserved cysteine residue within the ATP-binding site of JNK isoforms. Understanding their distinct selectivity profiles is crucial for the precise interpretation of experimental results and for the development of targeted therapeutics.
Executive Summary
JNK-IN-8 emerges as a significantly more selective inhibitor of the JNK family compared to its earlier analog, JNK-IN-2. While both compounds exhibit potent inhibition of JNK isoforms, extensive kinome-wide profiling reveals that JNK-IN-8 has a much cleaner off-target profile. This makes JNK-IN-8 a more suitable tool for specifically interrogating JNK signaling pathways in cellular and in vivo models.
Potency and Selectivity Profile
The inhibitory activities of JNK-IN-2 and JNK-IN-8 against the three JNK isoforms (JNK1, JNK2, and JNK3) are summarized in Table 1. JNK-IN-8 demonstrates low nanomolar potency against all three isoforms.[1]
Table 1: Biochemical IC50 Values for JNK-IN-2 and JNK-IN-8 against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-IN-2 | 130 | 110 | 47 |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 |
Data sourced from Zhang et al., 2012.
While JNK-IN-2 shows respectable potency, JNK-IN-8 is notably more potent, particularly against JNK1 and JNK3.
The broader selectivity of JNK-IN-8 has been extensively characterized through kinome-wide screening. When profiled against a panel of over 400 kinases, JNK-IN-8 was found to be remarkably selective for JNKs.[1] Some minor off-target interactions were observed at significantly higher concentrations, such as with MNK2 and Fms, but with IC50 values in the 200-500 nM range, indicating a substantial selectivity window.[2]
A comprehensive, head-to-head kinome scan for JNK-IN-2 is not as readily available in the public domain. However, being an earlier analog, it is generally considered to be less selective than the optimized JNK-IN-8. A related compound, JNK-IN-7, which shares a similar scaffold, was found to bind to other kinases such as IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[3]
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are activated by upstream kinases MKK4 and MKK7 in response to various cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[4] Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.
Experimental Protocols
The data presented in this guide were generated using established and validated experimental methodologies.
Kinase Selectivity Profiling (KinomeScan™)
The selectivity of the JNK inhibitors was determined using the KINOMEscan™ platform (DiscoverX). This competition binding assay quantitatively measures the ability of a compound to displace a proprietary, immobilized ligand from the active site of a large panel of human kinases.
-
Principle: Kinases are expressed as DNA-tagged fusions. The test compound is incubated with the kinase-DNA construct and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Procedure (Summary):
-
Test compounds (JNK-IN-2 and JNK-IN-8) were prepared at a specified concentration (e.g., 10 µM for initial screening).
-
The compound was incubated with the kinase-DNA construct and the immobilized ligand in a multi-well plate.
-
After incubation, unbound kinase was washed away.
-
The amount of bound kinase was quantified by qPCR.
-
Results are typically expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the inhibitor.
-
Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase activity assays.
-
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a JNK-specific substrate by the purified JNK enzyme.
-
Procedure (Summary):
-
Recombinant JNK1, JNK2, or JNK3 enzyme was incubated with a specific substrate (e.g., a peptide derived from c-Jun) and ATP in a buffer solution.
-
The inhibitor (JNK-IN-2 or JNK-IN-8) was added at various concentrations.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation was measured, often using methods like fluorescence resonance energy transfer (FRET) or by detecting the amount of ADP produced.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Assay for JNK Inhibition
The cellular potency of the inhibitors was assessed by measuring the inhibition of c-Jun phosphorylation in a cellular context.
-
Principle: JNK activation in cells leads to the phosphorylation of its direct substrate, c-Jun, at specific serine residues (Ser63 and Ser73). An inhibitor's efficacy can be determined by its ability to block this phosphorylation event.
-
Procedure (Summary):
-
A suitable cell line (e.g., HeLa or A375) was cultured.
-
Cells were pre-incubated with various concentrations of the JNK inhibitor or DMSO (vehicle control).
-
JNK signaling was stimulated using an appropriate agonist (e.g., anisomycin or UV radiation).
-
Cells were lysed, and the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun were determined by Western blotting or high-content imaging using phospho-specific antibodies.
-
The ratio of p-c-Jun to total c-Jun was calculated, and the EC50 (half-maximal effective concentration) was determined from the dose-response curve.
-
Conclusion
For researchers requiring a highly selective and potent tool to study the roles of JNK signaling, JNK-IN-8 is the superior choice over JNK-IN-2. Its well-documented selectivity profile provides greater confidence in attributing observed biological effects to the inhibition of the JNK pathway. While JNK-IN-2 is a useful tool, its potential for off-target effects should be carefully considered when interpreting experimental outcomes. The detailed experimental protocols provided herein should aid in the replication and validation of these findings and in the design of future experiments.
References
A Comparative Guide to Covalent JNK Inhibitors: JNK-1-IN-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNK-1-IN-2 with other prominent covalent inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are key players in cellular signaling pathways, responding to stress stimuli such as cytokines, ultraviolet irradiation, and heat shock. Their role in T-cell differentiation and apoptosis makes them attractive targets for therapeutic intervention in a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. Covalent inhibitors, which form a permanent bond with their target protein, offer a unique pharmacological profile that can lead to enhanced potency and prolonged duration of action.
This guide presents a head-to-head comparison of this compound with other notable covalent JNK inhibitors: JNK-IN-8, YL5084, and the clinically investigated compound CC-930. We will delve into their biochemical potency, isoform selectivity, and cellular activity, supported by experimental data. Detailed protocols for the key assays are provided to enable researchers to reproduce and build upon these findings.
Performance Comparison of Covalent JNK Inhibitors
The following tables summarize the in vitro biochemical potency (IC50 values) and cellular activity of this compound and its counterparts.
Table 1: Biochemical Inhibition of JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 33.5 | 112.9 | 33.2 | [1] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [2][3] |
| YL5084 | 2173 | 70 | 84 | [4][5] |
| CC-930 (Tanzisertib) | 61 | 7 | 6 | [6][7][8] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Assay | Cell Line | EC50/Activity | Key Findings | Reference |
| This compound | Inhibition of c-Jun phosphorylation | - | Inhibits c-Jun phosphorylation | Reverses lung impairment in a model of pulmonary fibrosis. | [1] |
| JNK-IN-8 | Inhibition of c-Jun phosphorylation | HeLa, A375 | EC50: 486 nM (HeLa), 338 nM (A375) | Irreversible inhibitor with high selectivity for JNKs over other kinases. | [2][9] |
| YL5084 | Antiproliferation | MM.1S | GR50: 200-300 nM | Selective for JNK2/3 over JNK1; induces apoptosis. | [4][10] |
| CC-930 (Tanzisertib) | Inhibition of phospho-cJun formation | Human PBMC | IC50: 1 µM | Potent JNK1/2/3 inhibitor; reduces hepatocyte apoptosis and necrosis. | [6][7] |
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, highlighting the central role of JNK kinases.
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to a kinase cascade that results in the activation of transcription factors and subsequent cellular responses.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 values of JNK inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific JNK isoform.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ATP
-
Substrate peptide (e.g., GST-c-Jun)
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the JNK enzyme, substrate peptide, and kinase buffer.
-
Add the diluted test compound to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol.
-
Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity using a scintillation counter or luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot for c-Jun Phosphorylation
This protocol is used to assess the ability of a JNK inhibitor to block the phosphorylation of its downstream target, c-Jun, in a cellular context.
Objective: To determine the cellular potency of a JNK inhibitor by measuring the inhibition of c-Jun phosphorylation at Ser63/73.
Materials:
-
Cell line (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV irradiation)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun and loading control signals.
-
Calculate the EC50 value by plotting the percentage of inhibition of c-Jun phosphorylation against the logarithm of the compound concentration.
Experimental Workflow
The following diagram outlines the general workflow for the characterization of covalent JNK inhibitors.
Caption: A typical workflow for evaluating novel covalent JNK inhibitors, from initial synthesis to biochemical and cellular characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tanzisertib | JNK | TargetMol [targetmol.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YL-5084 | JNK inhibitor | CAS 2440199-73-3 | Buy YL-5084 from Supplier InvivoChem [invivochem.com]
Jnk-1-IN-2: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Jnk-1-IN-2 (also known as JNK-IN-8), a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), with other well-known JNK inhibitors. The information presented herein is supported by experimental data from publicly available scientific literature, offering an objective resource for evaluating its potential applications in research and drug development.
Executive Summary
Kinase Selectivity Profile of this compound and Alternatives
The following table summarizes the inhibitory activity (IC50) of this compound and comparator compounds against the three JNK isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Key Off-Targets |
| This compound (JNK-IN-8) | 4.7[1] | 18.7[1] | 1[1] | Minimal off-target binding reported; >10-fold selectivity against MNK2 and Fms.[1] No significant inhibition of c-Kit, Met, or PDGFRβ.[1] |
| SP600125 | 40 | 40 | 90 | Aurora kinase A, FLT3, TRKA, Mps1, and others.[2][3] |
| AS601245 | 150 | 220 | 70 | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf.[4] |
| CC-930 | 61 | 7 | 6 | EGFR is the only non-MAP kinase inhibited by more than 50% at 3 µM.[5] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here are for comparative purposes.
Experimental Methodologies
The kinase selectivity data presented in this guide are primarily derived from in vitro kinase assays. A common high-throughput method for determining kinase inhibitor selectivity is the KINOMEscan™ competition binding assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ assay platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases.
-
Assay Components: The assay consists of three main components: a kinase-tagged bacteriophage, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase-tagged phage that can bind to the solid support.
-
Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative polymerase chain reaction (qPCR) to measure the amount of phage DNA.
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
JNK Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context of JNK inhibition and the experimental procedures for its characterization, the following diagrams illustrate the JNK signaling pathway and a typical kinase screening workflow.
Caption: A simplified diagram of the JNK signaling cascade.
Caption: Experimental workflow for kinase selectivity screening.
Conclusion
This compound (JNK-IN-8) stands out as a highly potent and selective covalent inhibitor of JNK kinases. Its favorable selectivity profile, as suggested by available data, makes it a valuable tool for investigating the specific roles of JNK signaling in various biological processes and a promising candidate for further therapeutic development. In contrast, other JNK inhibitors like SP600125 exhibit broader kinase activity, which could lead to more off-target effects. AS601245 and CC-930 offer intermediate selectivity. The choice of inhibitor will ultimately depend on the specific research question and the desired level of selectivity. This guide provides a foundation for making an informed decision when selecting a JNK inhibitor for research or drug discovery applications.
References
A Head-to-Head Comparison of JNK Inhibitors: The Specificity of JNK-1-IN-2 Versus Pan-JNK Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of c-Jun N-terminal kinases (JNKs) presents a pivotal therapeutic strategy in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The JNK family, comprising three main isoforms (JNK1, JNK2, and JNK3), is a key player in cellular responses to stress. While pan-JNK inhibitors have been instrumental in elucidating the broader roles of the JNK signaling pathway, the development of isoform-selective inhibitors like JNK-1-IN-2 is opening new avenues for targeted therapies with potentially fewer off-target effects. This guide provides an objective, data-driven comparison of this compound and prominent pan-JNK inhibitors, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity: A Quantitative Look
The efficacy of a kinase inhibitor is fundamentally defined by its potency towards its intended target and its selectivity over other kinases. The following table summarizes the biochemical potency (IC50 values) of this compound against the three JNK isoforms, alongside a comparative analysis with the widely studied pan-JNK inhibitors SP600125, JNK-IN-8, and BI-78D3.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | 33.5[1][2] | 112.9[1][2] | 33.2[1][2] | Shows preference for JNK1 and JNK3 over JNK2. | Not specified |
| SP600125 | 40[3] | 40[3] | 90[3] | Pan-JNK inhibitor. Over 300-fold selectivity for JNKs over ERK1 and p38-2.[3] May inhibit other kinases at higher concentrations.[3] | ATP-competitive, reversible[4] |
| JNK-IN-8 | 4.7[5] | 18.7[5] | 1[5] | Pan-JNK inhibitor with high potency. Selective against a broad panel of kinases, but can inhibit MNK2 and FMS at higher concentrations.[6] | Covalent, irreversible[5] |
| BI-78D3 | 280 (overall JNK)[7] | - | - | Over 100-fold selectivity for JNK over p38α. No activity at mTOR and PI3K.[7] | Substrate-competitive, competes with JIP1 binding[8] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Cellular Activity: Inhibition of the JNK Signaling Pathway
The ultimate test of a JNK inhibitor's utility lies in its ability to modulate the JNK signaling pathway within a cellular context. A key downstream event in this pathway is the phosphorylation of the transcription factor c-Jun. The ability of these inhibitors to suppress c-Jun phosphorylation is a critical measure of their cellular efficacy.
| Inhibitor | Cellular Assay | Key Findings |
| This compound | Inhibition of c-Jun phosphorylation | This compound has been shown to inhibit the phosphorylation of c-Jun.[1][2] |
| SP600125 | Inhibition of c-Jun phosphorylation | Dose-dependently inhibits the phosphorylation of c-Jun in various cell lines.[4] |
| JNK-IN-8 | Inhibition of c-Jun phosphorylation | Potently inhibits c-Jun phosphorylation in cells, with an EC50 of ~100 nM in HeLa cells and ~30 nM in A375 cells.[5] |
| BI-78D3 | Inhibition of TNF-α stimulated c-Jun phosphorylation | Inhibits TNF-α stimulated phosphorylation of c-Jun in a cell-based assay with an EC50 of 12.4 µM.[8] |
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, generated using Graphviz (DOT language), illustrate the JNK signaling pathway and a general workflow for evaluating JNK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK1 inhibition by Licochalcone A leads to neuronal protection against excitotoxic insults derived of kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
JNK-1-IN-2: A Comparative Guide to JNK1 Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the isoform specificity of JNK-1-IN-2, focusing on its inhibitory activity towards JNK1 over its closely related isoforms, JNK2 and JNK3. The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family and are involved in a wide array of cellular processes, including inflammation, apoptosis, and stress responses.[1] The three main JNK isoforms—JNK1, JNK2, and JNK3—share a high degree of sequence homology, making the development of isoform-selective inhibitors a significant challenge.[2] However, their distinct and sometimes opposing biological roles underscore the critical need for such selective agents to dissect their individual functions and for the development of targeted therapeutics.[2][3]
Isoform Specificity of this compound
| Kinase Isoform | This compound IC50 (nM) |
| JNK1 | 33.5[4] |
| JNK2 | Inhibitory effect reported, specific IC50 not available[4] |
| JNK3 | Inhibitory effect reported, specific IC50 not available[4] |
The JNK Signaling Pathway
The JNK signaling cascade is a crucial cellular stress response pathway. It is activated by a variety of stimuli, including cytokines, growth factors, and environmental stressors.[1][5] The activation of JNKs involves a three-tiered kinase module, culminating in the phosphorylation of JNKs by upstream MAP2Ks, MKK4 and MKK7.[6] Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which in turn modulates the expression of genes involved in critical cellular processes.[1]
Experimental Protocols for Determining JNK Isoform Specificity
The determination of inhibitor specificity against different JNK isoforms is typically achieved through in vitro kinase assays. These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific JNK isoform. Below are detailed methodologies for commonly employed assays.
In Vitro Radioactive Kinase Assay
This method quantifies the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto a JNK substrate.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following in a final volume of 25 µL of kinase buffer:
-
1 µg of recombinant 6xHis-tagged JNK1, JNK2, or JNK3 fusion protein.
-
Varying concentrations of this compound or vehicle control (DMSO).
-
30 µM ATP.
-
5 µCi of [γ-³²P]ATP (3000 Ci/mmol).
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Visualization and Quantification: Visualize total protein loading using Ponceau S staining. Expose the membrane to X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate. Quantify the band intensity to determine the extent of inhibition and calculate IC50 values.
Western Immunoblot In Vitro Kinase Assay
This non-radioactive method utilizes a phospho-specific antibody to detect the phosphorylated substrate.
Protocol:
-
Kinase Reaction:
-
Incubate 1 µg of recombinant JNK isoform with varying concentrations of this compound in kinase buffer containing 30 µM ATP at 30°C for 30 minutes. The reaction should include a substrate such as GST-c-Jun.
-
-
Termination and Electrophoresis: Stop the reaction with SDS-PAGE loading buffer, boil, and separate the proteins via SDS-PAGE.
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the level of inhibition.
Comparison with Other JNK Inhibitors
To provide context for the potency of this compound, the table below includes IC50 values for other well-characterized JNK inhibitors. This comparison highlights the varied selectivity profiles that have been achieved for different chemical scaffolds.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 33.5 [4] | N/A | N/A |
| SP600125 | 40 | 40 | 90 |
| JNK-IN-8 | 4.7 | 18.7 | 1 |
| Tanzisertib (CC-930) | 61 | 7 | 6 |
| Bentamapimod (AS602801) | 80 | 90 | 230 |
Data for SP600125, JNK-IN-8, Tanzisertib, and Bentamapimod are provided for comparative purposes and were obtained from publicly available sources.[5][7]
Conclusion
This compound is a potent inhibitor of JNK1, demonstrating significant activity in the nanomolar range. While its inhibitory effects on JNK2 and JNK3 have been noted, a complete quantitative assessment of its isoform selectivity profile is not yet publicly available. The detailed experimental protocols provided herein offer a standardized framework for researchers to further characterize the specificity of this compound and other novel JNK inhibitors. Such studies are essential for advancing our understanding of the distinct roles of JNK isoforms in health and disease and for the development of next-generation targeted therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. JNK | CymitQuimica [cymitquimica.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
JNK-1-IN-2: A Comparative Analysis of a Novel JNK Inhibitor
For researchers and professionals in drug development, the landscape of kinase inhibitors is ever-evolving. This guide provides a detailed comparison of JNK-1-IN-2, a recently developed inhibitor of c-Jun N-terminal kinase (JNK), with other notable alternatives in the field. The information presented herein is based on recent scientific literature, with a focus on quantitative data, experimental methodologies, and signaling pathway interactions.
This compound, also identified as compound C6, has emerged as a potent inhibitor of JNK1 with an IC50 of 33.5 nM.[1][2] It also demonstrates inhibitory activity against JNK3 (IC50: 33.2 nM) and to a lesser extent, JNK2 (IC50: 112.9 nM).[1][2] Its development was guided by a synthesis-accessibility-oriented design, aiming for potent inhibition of JNK1, a key player in the pathogenesis of idiopathic pulmonary fibrosis.[2][3][4]
Comparative Performance of JNK Inhibitors
To provide a clear perspective on the performance of this compound, the following table summarizes its in vitro potency alongside other well-known JNK inhibitors. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Type | Reference |
| This compound (C6) | 33.5 | 112.9 | 33.2 | Reversible | [1][2] |
| CC-90001 | 24.4 | - | - | Reversible | [2][3][4] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive | |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Irreversible |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JNK signaling pathway and a general experimental workflow for evaluating JNK inhibitors.
Caption: The JNK signaling cascade is activated by various extracellular stimuli, leading to the activation of downstream transcription factors like c-Jun and influencing cellular responses such as apoptosis, inflammation, and proliferation. JNK inhibitors, like this compound, block this pathway at the level of JNK.
Caption: A typical experimental workflow for the evaluation of a novel JNK inhibitor involves initial in vitro biochemical assays, followed by cell-based assays to confirm cellular activity and concluding with in vivo studies in relevant disease models.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the evaluation of JNK inhibitors.
In Vitro JNK Kinase Assay (for IC50 Determination)
This assay quantifies the inhibitory potency of a compound against a specific JNK isoform.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., a fluorescently labeled peptide or a protein like ATF2)
-
JNK inhibitor (e.g., this compound) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the JNK inhibitor in DMSO.
-
In a microplate, add the JNK enzyme, the substrate, and the kinase buffer.
-
Add the diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin or UV radiation)
-
JNK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-JNK, and anti-loading control (e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce c-Jun phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total c-Jun, total JNK, and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated c-Jun.
References
Safety Operating Guide
Proper Disposal Procedures for Jnk-1-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Jnk-1-IN-2, a c-Jun N-terminal kinase (JNK) inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling laboratory chemicals and kinase inhibitors should be strictly followed. Unwanted laboratory materials, including this compound, must be managed as hazardous waste unless explicitly determined to be non-hazardous by a qualified safety professional.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and flasks), as hazardous chemical waste.[2][3]
-
Do not mix this compound waste with other waste streams, such as biological or radioactive waste, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4][5] Incompatible chemicals should be kept separate to avoid violent reactions or the emission of flammable or poisonous gases.[4]
-
-
Containerization:
-
Use a dedicated, properly labeled, and compatible waste container for all this compound waste. The container should be in good condition, with a secure, leak-proof cap.[3][4]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] Do not use abbreviations or chemical formulas.[3]
-
The label should also include the date of waste generation, the laboratory or room number, and the name of the principal investigator.[3]
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full, or if the research project is complete, contact your institution's EHS or hazardous waste management program to arrange for pickup and disposal.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve completing an online form or a paper tag.[3]
-
Never dispose of this compound down the drain or in the regular trash.[3][7] Evaporation of chemical waste is also not a permissible disposal method.[2]
-
-
Decontamination of Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
This typically involves triple rinsing the container with a suitable solvent that can dissolve the compound.[2] The rinseate must be collected and disposed of as hazardous waste.[2]
-
After triple rinsing, deface or remove the hazardous waste label before disposing of the container in the regular trash.[2]
-
Quantitative Data
No specific quantitative data regarding the disposal of this compound (e.g., toxicity concentrations for disposal) is readily available in the public domain. In the absence of such data, all concentrations of this compound should be treated as hazardous.
| Data Point | Value | Source |
| Acute Toxicity | Data not available | N/A |
| Environmental Hazard | Data not available | N/A |
Experimental Protocols and Signaling Pathways
Understanding the mechanism of action of this compound requires knowledge of the JNK signaling pathway. The following diagram illustrates the core components and activation cascade of this pathway.
Caption: A simplified diagram of the JNK signaling pathway.
This workflow outlines the general procedure for the safe disposal of chemical waste from a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. risk.byu.edu [risk.byu.edu]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. General Procedures for Closing Laboratories | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
